molecular formula C6H3Br3O3 B1329731 2,4,6-Tribromobenzene-1,3,5-triol CAS No. 3354-82-3

2,4,6-Tribromobenzene-1,3,5-triol

Cat. No.: B1329731
CAS No.: 3354-82-3
M. Wt: 362.8 g/mol
InChI Key: FVXWNUUQRAHIRN-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, is a high-value chemical building block of significant interest in organic and materials chemistry. This compound features a highly symmetrical benzene core substituted with three hydroxyl groups and three bromine atoms in an alternating pattern, making it a versatile C3-symmetric scaffold . Its unique electronic and steric profile, resulting from the interplay of electron-donating hydroxyl groups and electron-withdrawing bromine atoms, allows for diverse chemical modifications and applications in research . In synthetic chemistry, this compound serves as a key precursor for constructing complex molecular architectures. It is primarily synthesized via the direct bromination of phloroglucinol, a straightforward electrophilic aromatic substitution reaction that leverages the high reactivity of the phloroglucinol ring . The rigid, C3-symmetric geometry of this molecule makes it an attractive monomer for developing advanced materials, such as covalent organic frameworks (COFs) and other porous, crystalline polymers with potential applications in gas storage, separation, and catalysis . Furthermore, its structural motif is found in natural products; it has been identified as a natural product isolated from marine red algae, such as Rhabdonia verticillata , highlighting its relevance in natural products chemistry . This product is intended for research applications and is not for human or veterinary use. Researchers should handle it with care, noting that it is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXWNUUQRAHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187199
Record name 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI)
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Molecular Weight

362.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-82-3
Record name Phloroglucinol, 2,4,6-tribromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phloroglucinol, tribromo-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,4,6-Tribromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,4,6-tribromobenzene-1,3,5-triol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this highly substituted aromatic compound. The principles and methodologies discussed herein are foundational for the structural elucidation and purity assessment of complex organic molecules.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike ¹H NMR, which provides information about the protons, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1][2] The chemical shift of a ¹³C nucleus is highly sensitive to its electronic surroundings, influenced by factors such as hybridization, the electronegativity of attached atoms, and resonance effects.[3] For substituted aromatic compounds like 2,4,6-tribromobenzene-1,3,5-triol, ¹³C NMR is particularly powerful for confirming the substitution pattern on the benzene ring.[2]

The molecule in focus, 2,4,6-tribromobenzene-1,3,5-triol, possesses a high degree of symmetry. This symmetry is a key determinant of its ¹³C NMR spectrum, as chemically equivalent carbons will produce a single resonance signal.[1] Understanding the interplay of the electron-donating hydroxyl (-OH) groups and the electron-withdrawing, yet sterically bulky, bromine (-Br) atoms is crucial for accurately predicting and interpreting the spectrum.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shifts in a substituted benzene ring can be predicted by considering the additive effects of each substituent on the base chemical shift of benzene (approximately 128.5 ppm). However, in polysubstituted benzenes, especially with bulky groups, steric hindrance and complex electronic interactions can lead to deviations from simple additivity.

2.1. Substituent Effects:

  • Hydroxyl (-OH) Group: The -OH group is a strong activating, ortho-, para-directing group. Its lone pair of electrons on the oxygen atom participates in resonance with the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density results in a shielding effect, shifting the corresponding carbon signals upfield (to a lower ppm value). The ipso-carbon (the carbon directly attached to the -OH group) is significantly deshielded and shifted downfield due to the electronegativity of the oxygen atom.[4]

  • Bromine (-Br) Atom: Halogens exhibit a more complex influence. While they are deactivating groups due to their inductive electron-withdrawing effect, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The effect on the ¹³C chemical shifts is a combination of diamagnetic, paramagnetic, and neighboring group contributions.[3][5] The "heavy atom effect" of bromine can also cause significant downfield shifts for the ipso-carbon.

2.2. Symmetry Considerations for 2,4,6-Tribromobenzene-1,3,5-triol:

The high symmetry of the molecule (C₃h point group if the hydroxyl protons are not considered, but effectively D₃h for the carbon skeleton in solution due to rapid bond rotations) dictates that there will be only two unique carbon environments in the aromatic ring:

  • C1, C3, C5: These three carbons are chemically equivalent as each is bonded to a hydroxyl group and flanked by two bromine atoms.

  • C2, C4, C6: These three carbons are also chemically equivalent, each being bonded to a bromine atom and situated between two hydroxyl-bearing carbons.

Therefore, the broadband proton-decoupled ¹³C NMR spectrum of 2,4,6-tribromobenzene-1,3,5-triol is predicted to show only two signals in the aromatic region.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The low natural abundance of the ¹³C isotope (1.1%) necessitates more concentrated samples and/or longer acquisition times compared to ¹H NMR.[6]

3.1. Sample Preparation:

A self-validating protocol ensures that the obtained spectrum is a true representation of the sample.

  • Analyte Purity: Ensure the 2,4,6-tribromobenzene-1,3,5-triol sample is of high purity. Impurities will introduce extraneous peaks, complicating the analysis.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and has minimal overlapping signals in the region of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are suitable choices for polar phenols. Chloroform-d (CDCl₃) can also be used, though solubility might be lower.[7] The solvent signals also serve as a secondary internal reference.

  • Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for obtaining a good signal-to-noise ratio in a reasonable time frame.[8]

  • Homogenization: Ensure the sample is fully dissolved. Vortexing or gentle warming may be necessary. The presence of solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard (Optional but Recommended): While the solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) provides a more accurate chemical shift calibration.

3.2. NMR Instrument Parameters:

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for protons) provides better signal dispersion and sensitivity.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to acquire a simple spectrum where all carbon signals appear as singlets.

  • Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) results in better resolution.

  • Relaxation Delay (D1): A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shifts of most organic compounds.

Spectral Interpretation and Data Analysis

4.1. Predicted Chemical Shifts and Rationale:

Based on the substituent effects and data from similar compounds such as phloroglucinol and 2,4,6-tribromophenol, we can predict the approximate chemical shifts for the two expected signals.

Predicted SignalCarbon Position(s)SubstituentsExpected Chemical Shift (ppm)Rationale
Signal A C1, C3, C5-OH~150-160The ipso-carbon attached to the highly electronegative oxygen of the hydroxyl group will be significantly deshielded (downfield shift). This is consistent with the chemical shift of the hydroxyl-bearing carbons in phloroglucinol.
Signal B C2, C4, C6-Br~90-100The carbon attached to bromine is expected to be shielded relative to unsubstituted benzene due to the resonance effect of the adjacent hydroxyl groups. The bromine itself has a smaller deshielding effect compared to the hydroxyl group's ipso-carbon. This is supported by the upfield shift of the brominated carbons in 2,4,6-tribromophenol.

4.2. Advanced NMR Techniques: DEPT Spectroscopy

To unequivocally confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are highly recommended.[9][10] DEPT spectroscopy differentiates carbon signals based on the number of attached protons.

  • DEPT-90: This experiment only shows signals from CH (methine) carbons.

  • DEPT-135: This experiment shows CH and CH₃ (methyl) signals as positive peaks, and CH₂ (methylene) signals as negative peaks. Quaternary carbons (C) do not appear in DEPT spectra.[1][11]

For 2,4,6-tribromobenzene-1,3,5-triol, both signals in the ¹³C NMR spectrum arise from quaternary carbons (carbons not bonded to any hydrogens). Therefore, no signals would be observed in either a DEPT-90 or a DEPT-135 spectrum . This lack of signals in the DEPT experiments serves as a powerful confirmation of the proposed structure.

4.3. Visualizing the Analytical Workflow

The logical flow of the analysis, from molecular structure to spectral prediction and confirmation, can be visualized as follows:

G cluster_0 Molecular Structure & Symmetry cluster_1 Theoretical Prediction cluster_2 Experimental Verification cluster_3 Final Confirmation A 2,4,6-Tribromobenzene-1,3,5-triol B High Symmetry (D₃h) A->B leads to C Two Unique Carbon Environments (C-OH and C-Br) B->C D Substituent Chemical Shift (SCS) Effects (-OH: deshielding ipso, -Br: complex effects) C->D E Predicted Spectrum: Two Quaternary Carbon Signals D->E H Observed Spectrum: Two Signals E->H matches F Broadband Decoupled ¹³C NMR F->H G DEPT-135 / DEPT-90 NMR I Observed Spectrum: No Signals G->I J Structural Confirmation H->J I->J confirms quaternary nature

Caption: Workflow for the ¹³C NMR analysis of 2,4,6-Tribromobenzene-1,3,5-triol.

Conclusion

The ¹³C NMR analysis of 2,4,6-tribromobenzene-1,3,5-triol is a clear example of how fundamental principles of symmetry and substituent effects can be used to predict and interpret complex spectra. The expected spectrum, consisting of only two signals for the six aromatic carbons, is a direct consequence of the molecule's high symmetry. The application of advanced techniques like DEPT spectroscopy provides an unambiguous method for confirming the quaternary nature of these carbons, thereby validating the structural assignment. This guide provides a robust framework for researchers to approach the ¹³C NMR analysis of this and other highly substituted aromatic compounds with confidence and scientific rigor.

References

  • Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2019). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(31), 17183-17191. [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products...[Link]

  • Reddit. (2020, September 29). C-NMR of substituted benzene. r/chemhelp. [Link]

  • Schulman, E. M., Christensen, K. A., Grant, D. M., & Walling, C. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 39(20), 2986-2991. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • ResearchGate. (n.d.). Fig. S1. 13 C NMR spectrum of 1,3,5-tribromo-2,4,6-triiodobenzene in.... [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • PubChem. (n.d.). Phloroglucinol. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Journal of the American Chemical Society. (1972). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. [Link]

  • University of Oxford. (n.d.). 13C NMR Spectroscopy. [Link]

  • ATB. (n.d.). 2,4,6-Tribromophenol. [Link]

  • University of Maryland. (n.d.). NMR Sample Requirements and Preparation. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction. [Link]

  • ECHA. (2004, January 30). 2,4,6-TRIBROMOPHENOL. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Wikipedia. (n.d.). Phloroglucinol. [Link]

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Sources

Isolating Bioactive Compounds from Rhabdonia verticillata: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The exploration of marine biodiversity for novel therapeutic agents is a cornerstone of modern drug discovery. Red algae (Rhodophyta), in particular, represent a vast and largely untapped reservoir of unique secondary metabolites with significant pharmacological potential. This guide focuses on Rhabdonia verticillata, a species of red algae belonging to the family Rhabdoniaceae. Due to the limited specific literature on Rhabdonia verticillata, this document provides a comprehensive framework for the isolation of bioactive compounds based on established principles and methodologies applied to other red algae, particularly those known to produce analogous classes of natural products. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Scientific Rationale for Investigating Rhabdonia verticillata

Red algae are known to produce a diverse array of bioactive compounds, including sulfated polysaccharides, halogenated terpenes, polyketides, and nitrogenous compounds.[1][2] These molecules are often biosynthesized as adaptations to environmental stresses such as UV radiation, predation, and microbial fouling. The family Rhabdoniaceae, to which Rhabdonia verticillata belongs, is known to harbor species with interesting chemical profiles. While specific data on R. verticillata is scarce, its taxonomic placement suggests a high probability of discovering novel compounds with potential therapeutic applications, such as antioxidant, anti-inflammatory, antimicrobial, or antitumor activities.[1]

This guide will delineate a systematic approach to the isolation of bioactive compounds from Rhabdonia verticillata, emphasizing the causal relationships between methodological choices and desired outcomes. The workflow is designed to be a self-validating system, ensuring reproducibility and scientific rigor from biomass collection to compound characterization.

Biomass Acquisition and Pre-Extraction Processing

The quality and consistency of the starting material are paramount for a successful natural product isolation campaign.

2.1. Collection and Identification:

  • Sustainable Harvesting: Collection of Rhabdonia verticillata should be conducted with minimal disruption to the marine ecosystem. Proper taxonomic identification by a marine botanist is crucial to ensure the correct species is being investigated.

  • Post-Harvest Handling: To minimize enzymatic degradation and microbial contamination, the collected biomass should be immediately placed on ice and transported to the laboratory.

2.2. Preparation of Algal Material:

  • Cleaning: The biomass must be thoroughly cleaned with fresh seawater to remove epiphytes, sand, and other debris.

  • Drying: A critical step to prevent degradation and allow for efficient extraction. The choice of drying method can influence the profile of isolated compounds.

Drying MethodAdvantagesDisadvantagesBest Suited For
Air Drying Low cost, simpleTime-consuming, potential for microbial growthStable, non-volatile compounds
Oven Drying (low temp) Faster than air dryingPotential for degradation of thermolabile compoundsThermally stable compounds
Freeze Drying (Lyophilization) Preserves thermolabile compounds, high-quality extractExpensive, time-consumingProteins, enzymes, and other sensitive molecules

For a broad-spectrum initial investigation, freeze-drying is the recommended method to preserve the widest range of chemical diversity.

A Multi-Tiered Approach to Extraction

The goal of extraction is to efficiently transfer the target secondary metabolites from the algal matrix into a solvent. A multi-pronged approach, starting with a general extraction and moving towards more selective methods, is often the most effective.

3.1. General Solvent Extraction:

A preliminary extraction using a solvent system that covers a wide polarity range is advisable. A common and effective method involves sequential extraction with solvents of increasing polarity.

Step-by-Step Protocol for Sequential Maceration:

  • Initial Extraction (Non-polar): Submerge the dried and powdered algal biomass in a non-polar solvent such as n-hexane or dichloromethane (DCM) at a 1:10 (w/v) ratio. Macerate for 24-48 hours at room temperature with occasional agitation. This will extract lipids, non-polar terpenes, and some pigments.

  • Filtration and Re-extraction: Filter the mixture and collect the non-polar extract. The algal residue is then air-dried to remove the residual solvent.

  • Intermediate Polarity Extraction: The dried residue is then subjected to extraction with a solvent of intermediate polarity, such as ethyl acetate or acetone, following the same procedure as in step 1. This fraction will contain a wide range of compounds including moderately polar terpenes, polyketides, and some flavonoids.

  • Polar Extraction: Finally, the residue is extracted with a polar solvent, typically methanol or a methanol/water mixture. This will extract polar compounds such as sulfated polysaccharides, phycobiliproteins, and phenolic compounds.[3]

The rationale behind this sequential approach is to achieve a preliminary fractionation of the crude extract, simplifying subsequent chromatographic separation.

Workflow for Initial Extraction and Fractionation:

Extraction_Workflow cluster_0 Biomass Preparation cluster_1 Sequential Extraction Dried Algal Powder Dried Algal Powder n-Hexane n-Hexane Dried Algal Powder->n-Hexane Maceration Ethyl Acetate Ethyl Acetate n-Hexane->Ethyl Acetate Residue Hexane Extract Hexane Extract n-Hexane->Hexane Extract Methanol Methanol Ethyl Acetate->Methanol Residue EtOAc Extract EtOAc Extract Ethyl Acetate->EtOAc Extract MeOH Extract MeOH Extract Methanol->MeOH Extract

Caption: Sequential extraction workflow for Rhabdonia verticillata.

Bioassay-Guided Fractionation: A Targeted Approach

To efficiently identify biologically active compounds, a bioassay-guided fractionation strategy is indispensable. This involves testing the crude extracts and subsequent fractions for a specific biological activity (e.g., antimicrobial, cytotoxic, antioxidant). Only the active fractions are subjected to further purification.

Bioassay_Guided_Fractionation Crude Extract Crude Extract Bioassay Bioassay Crude Extract->Bioassay Active Extract Active Extract Bioassay->Active Extract Positive Inactive Extract Inactive Extract Bioassay->Inactive Extract Negative Chromatography Chromatography Active Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Fractions Bioassay Fractions Fractions->Bioassay Fractions Active Fractions Active Fractions Bioassay Fractions->Active Fractions Positive Further Purification Further Purification Active Fractions->Further Purification Pure Compound Pure Compound Further Purification->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation

Sources

Methodological & Application

Protocol for the Regioselective Bromination of Phloroglucinol: Synthesis of 2,4,6-Tribromophloroglucinol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Phloroglucinol (1,3,5-trihydroxybenzene) is a highly activated aromatic compound of significant interest in organic synthesis and drug development due to its unique chemical properties and biological activities.[1][2] Its three hydroxyl groups strongly activate the benzene ring towards electrophilic aromatic substitution, making it a versatile precursor for a wide range of derivatives.[3] This application note provides a comprehensive, field-tested protocol for the efficient and high-yield synthesis of 2,4,6-tribromophloroglucinol. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, outline critical safety precautions for handling bromine, and describe standard methods for product characterization. This guide is designed to equip researchers with a robust and reproducible method for preparing this valuable synthetic intermediate.

Introduction and Scientific Background

Phloroglucinol and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][4] The symmetrical arrangement of its three hydroxyl groups results in an exceptionally electron-rich aromatic system, predisposing it to rapid and selective electrophilic substitution at the ortho and para positions (C2, C4, and C6).[3][5]

The bromination of phloroglucinol is a classic example of electrophilic aromatic substitution (EAS).[6] Unlike less activated aromatic compounds that require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the bromine molecule, the high nucleophilicity of the phloroglucinol ring is sufficient to induce the necessary polarization for the reaction to proceed, often exothermically.[6] The reaction typically proceeds to completion, yielding the trisubstituted product, 2,4,6-tribromophloroglucinol, with high selectivity.[7]

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via the canonical EAS mechanism, which can be broken down into two principal steps:

  • Electrophilic Attack: The π-electron system of the phloroglucinol ring acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This breaks the Br-Br bond and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The three hydroxyl groups effectively stabilize the positive charge of this intermediate through resonance.

  • Deprotonation: A weak base (such as water or another solvent molecule) removes a proton from the carbon atom that formed the new C-Br bond. This step restores the aromaticity of the ring, yielding the brominated product and hydrogen bromide (HBr) as a byproduct.

This process repeats sequentially at all three activated positions (2, 4, and 6) to form the final tribrominated product.

Diagram 1: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 2,4,6-Tribromophloroglucinol

This protocol is optimized for the safe and efficient synthesis of 2,4,6-tribromophloroglucinol on a laboratory scale.

Materials and Equipment
Reagents Formula Molar Mass ( g/mol ) Supplier
Phloroglucinol DihydrateC₆H₆O₃·2H₂O162.14Sigma-Aldrich
Bromine (≥99.5%)Br₂159.81Acros Organics
Glacial Acetic AcidCH₃COOH60.05Fisher Scientific
Sodium ThiosulfateNa₂S₂O₃158.11VWR Chemicals
Ethanol (95%)C₂H₅OH46.07Decon Labs
Deionized WaterH₂O18.02In-house
Equipment
250 mL three-neck round-bottom flask
100 mL dropping funnel
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filtration flask
Standard laboratory glassware (beakers, graduated cylinders)
Fume hood
Personal Protective Equipment (PPE)
Critical Safety Precautions

Bromine is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled. [8][9][10][11] All operations involving bromine must be performed in a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or butyl rubber).[11][12] Disposable gloves are not sufficient.[12]

  • Spill and Emergency Response: Keep a neutralizing solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃), readily available to quench any spills or excess bromine.[11] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek urgent medical attention.[9]

  • Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate solution until the characteristic red-brown color disappears and then disposed of in accordance with local environmental regulations.[8]

Step-by-Step Synthesis Procedure

Workflow start Start dissolve 1. Dissolve Phloroglucinol in Glacial Acetic Acid start->dissolve cool 2. Cool Solution in Ice Bath (0-5 °C) dissolve->cool add_br2 3. Add Bromine Solution Dropwise with Stirring cool->add_br2 react 4. Stir for 1 hour at Room Temperature add_br2->react quench 5. Quench Excess Bromine with Na₂S₂O₃ Solution react->quench precipitate 6. Induce Precipitation with Cold Water quench->precipitate filter 7. Filter Product via Büchner Funnel precipitate->filter wash 8. Wash Solid with Cold Deionized Water filter->wash recrystallize 9. Recrystallize from Ethanol/Water Mixture wash->recrystallize dry 10. Dry the Purified Product recrystallize->dry end End Product: 2,4,6-Tribromophloroglucinol dry->end

Diagram 2: Experimental workflow for the synthesis of 2,4,6-tribromophloroglucinol.

  • Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 8.1 g (0.05 mol) of phloroglucinol dihydrate in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Preparation and Addition of Bromine: In the fume hood, carefully prepare a solution of 8.8 mL (27.2 g, 0.17 mol, ~3.4 equivalents) of liquid bromine in 25 mL of glacial acetic acid in a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the cooled, stirring phloroglucinol solution over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C during the addition. The red-brown color of bromine should dissipate as it is consumed. A pale yellow precipitate may begin to form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Quenching: Carefully add 10% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of any excess bromine has completely vanished.

  • Precipitation and Isolation: Pour the reaction mixture into 400 mL of cold deionized water with stirring. A dense, off-white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove acetic acid and inorganic salts.

  • Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot 95% ethanol, and then add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Quantitative Data and Expected Results
Parameter Value Notes
Starting Material Phloroglucinol Dihydrate8.1 g (0.05 mol)
Brominating Agent Bromine8.8 mL (0.17 mol)
Product Formula C₆H₃Br₃O₃Molar Mass: 362.80 g/mol
Theoretical Yield 18.14 gBased on 0.05 mol of phloroglucinol.
Typical Actual Yield 16.3 - 17.2 g
Typical Percent Yield 90 - 95%
Appearance White to off-white crystalline solid
Melting Point ~152-155 °CLiterature values may vary slightly.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 2,4,6-tribromophloroglucinol, standard analytical techniques should be employed.[13]

  • ¹H NMR Spectroscopy (in DMSO-d₆): The spectrum is expected to be very simple due to the molecule's C₃ symmetry. A single, broad singlet should appear in the range of δ 9.0-11.0 ppm, corresponding to the three equivalent hydroxyl protons. The absence of signals in the aromatic region (δ 6.0-8.0 ppm) confirms complete trisubstitution.

  • ¹³C NMR Spectroscopy (in DMSO-d₆): Two signals are expected: one for the three equivalent carbons bearing hydroxyl groups (C-OH, ~δ 150-155 ppm) and one for the three equivalent carbons bearing bromine atoms (C-Br, ~δ 90-95 ppm).

  • Mass Spectrometry (MS-ESI): The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M-H]⁻ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The most intense peaks in the cluster should correspond to masses around m/z 361, 363, 365, and 367.

  • Infrared (IR) Spectroscopy (KBr pellet): Key vibrational bands include a broad O-H stretch (~3400-3500 cm⁻¹), C-O stretching of the phenol (~1200-1300 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 2,4,6-tribromophloroglucinol. The high reactivity of the phloroglucinol core allows for a straightforward electrophilic aromatic substitution without the need for a Lewis acid catalyst. By adhering to the stringent safety precautions required for handling bromine, researchers can safely produce this valuable intermediate in high yield and purity. The resulting product serves as a versatile platform for further functionalization in the development of novel chemical entities.

References

  • Organic Syntheses. Phloroglucinol. Available from: [Link]

  • Wikipedia. Adamantane. Available from: [Link]

  • Google Patents. CN103641687A - Preparation method of phloroglucinol.
  • SFU Summit. Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. Available from: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available from: [Link]

  • ResearchGate. Bromophloroglucinols and their methyl ethers. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. Available from: [Link]

  • PubMed. Characterisation of five technical mixtures of brominated flame retardants. Available from: [Link]

  • NJ.gov. Hazardous Substance Fact Sheet: Bromine. Available from: [Link]

  • ResearchGate. A new process for the synthesis of phloroglucinol. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Phloroglucin? Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • National Institutes of Health. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Available from: [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. Available from: [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. Available from: [Link]

  • MDPI. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors. Available from: [Link]

  • PubMed. Methods for the Determination of Phenolic Brominated Flame Retardants.... Available from: [Link]

  • ICL Group. Bromine Safety Handbook. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

  • SlideShare. Phenol Electrophilic substitution rxn. Available from: [Link]

  • GACL. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available from: [Link]

  • Google Patents. CN113755866A - Preparation method of 2, 4, 6-tribromoaniline.
  • The Royal Society of Chemistry. β-ketoenamine-linked covalent organic framework... - Supporting Information. Available from: [Link]

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The Strategic Utility of 2,4,6-Tribromobenzene-1,3,5-triol in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking C₃ Symmetry for Functional Materials

In the landscape of materials science, the quest for molecular building blocks that offer precise control over the final architecture of a material is paramount. Among these, molecules possessing C₃ symmetry have emerged as powerful tools for the bottom-up construction of highly ordered, porous materials. 2,4,6-Tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, stands out as a particularly valuable C₃-symmetric scaffold.[1] Its rigid benzene core, adorned with alternating hydroxyl and bromine functionalities, provides a unique combination of reactivity and structural definition. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this versatile molecule in materials science, complete with detailed protocols and the scientific rationale underpinning its use.

Foundational Attributes of 2,4,6-Tribromobenzene-1,3,5-triol

The utility of 2,4,6-Tribromobenzene-1,3,5-triol in materials science is a direct consequence of its distinct molecular features. Understanding these attributes is key to appreciating its role as a monomer in the synthesis of advanced materials.

Molecular Structure and Properties

The alternating arrangement of electron-donating hydroxyl (-OH) groups and electron-withdrawing bromine (-Br) atoms on the benzene ring creates a unique electronic and steric profile.[1] This substitution pattern not only imparts a high degree of symmetry but also offers multiple reactive sites for polymerization and post-synthesis modification.

PropertyValueSource
Molecular Formula C₆H₃Br₃O₃
Molecular Weight 362.80 g/mol
Appearance Solid
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

A summary of the key physicochemical properties of 2,4,6-Tribromobenzene-1,3,5-triol.

The presence of three hydroxyl groups allows for condensation reactions, forming ether or ester linkages, while the three bromine atoms can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity opens up a wide array of synthetic possibilities.

Synthesis of the Monomer

The most common and well-documented method for synthesizing 2,4,6-Tribromobenzene-1,3,5-triol is the direct electrophilic bromination of phloroglucinol.[1] The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, allows for a straightforward and efficient substitution reaction.

Figure 1. General schematic for the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol.

Application in Porous Organic Polymers

The rigid and pre-organized nature of 2,4,6-Tribromobenzene-1,3,5-triol makes it an excellent candidate for the construction of Porous Organic Polymers (POPs), including Covalent Organic Frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and exceptional stability, making them suitable for a range of applications.[2]

Conceptual Framework for COF Synthesis

The synthesis of COFs from C₃-symmetric monomers like 2,4,6-Tribromobenzene-1,3,5-triol typically involves a polycondensation reaction with a complementary linker molecule, often one with C₂ symmetry. The precise geometry of the monomers dictates the topology of the resulting framework.

Figure 2. Conceptual diagram of COF synthesis using a C₃-symmetric monomer.

Protocol: Synthesis of a Thioether-Linked Porous Polymer

While specific examples utilizing 2,4,6-Tribromobenzene-1,3,5-triol are still emerging in the literature, a generalizable protocol for the synthesis of a thioether-linked porous polymer can be adapted. This protocol leverages the reactivity of the bromine atoms in a nucleophilic aromatic substitution reaction with a dithiol linker.

Materials:

  • 2,4,6-Tribromobenzene-1,3,5-triol

  • 1,4-Benzenedithiol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Acetone

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel and flask)

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask, combine 2,4,6-Tribromobenzene-1,3,5-triol (1 mmol) and 1,4-Benzenedithiol (1.5 mmol).

  • Addition of Base and Solvent: Add potassium carbonate (6 mmol) and anhydrous DMF (40 mL) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring and maintain these conditions for 72 hours under a continuous inert gas flow.

  • Isolation of the Product: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol. A solid precipitate will form.

  • Washing: Collect the solid by vacuum filtration and wash it sequentially with water, methanol, and acetone to remove unreacted monomers and salts.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for another 24 hours.

  • Drying: Dry the resulting porous polymer in a vacuum oven at 80 °C overnight.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol groups in the linker molecule, which would lead to the formation of disulfide bonds and disrupt the desired polymer network.

  • Excess Linker: A slight excess of the dithiol linker is used to ensure complete reaction of the tribromo-monomer and to minimize defects in the polymer structure.

  • High Temperature and Long Reaction Time: The conditions of high temperature and extended reaction time are necessary to drive the polycondensation reaction to completion and to promote the formation of a well-ordered, crystalline framework.

  • Soxhlet Extraction: This purification step is essential for removing any trapped solvent molecules and low molecular weight oligomers from the pores of the material, which is critical for achieving high surface area and porosity.

Characterization of the Resulting Materials

A comprehensive characterization of the synthesized porous organic polymer is essential to confirm its structure, porosity, and stability.

Characterization TechniquePurposeExpected Outcome for a Porous Polymer
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm the formation of the desired chemical linkages (e.g., C-S-C bonds).Disappearance of S-H stretching bands from the dithiol linker and the appearance of characteristic thioether bands.
Solid-State ¹³C NMR Spectroscopy To probe the local chemical environment of the carbon atoms and confirm the polymer structure.Signals corresponding to the carbon atoms in the polymer backbone, consistent with the expected structure.
Powder X-ray Diffraction (PXRD) To determine the crystallinity and long-range order of the material.For a crystalline COF, distinct diffraction peaks corresponding to the ordered porous structure. For amorphous POPs, broad halos.
Nitrogen Adsorption-Desorption Isotherms (BET analysis) To measure the specific surface area and pore size distribution.A high Brunauer-Emmett-Teller (BET) surface area and a well-defined pore size distribution, indicative of a microporous or mesoporous material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.High decomposition temperature, indicating good thermal stability.

Potential Applications in Materials Science

The unique properties of porous organic polymers derived from 2,4,6-Tribromobenzene-1,3,5-triol open up a range of potential applications.

  • Gas Storage and Separation: The high surface area and tunable porosity make these materials promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures (e.g., CO₂ from flue gas).

  • Heterogeneous Catalysis: The porous network can be functionalized with catalytic sites, or the polymer backbone itself can possess catalytic activity.[3] The high surface area allows for efficient contact between the catalyst and the reactants.

  • Sensing: The incorporation of specific functional groups can lead to materials that can selectively bind to and detect certain analytes.

  • Drug Delivery: The porous structure can be used to encapsulate and control the release of therapeutic agents.

Future Outlook

The exploration of 2,4,6-Tribromobenzene-1,3,5-triol as a building block in materials science is still in its early stages. Future research will likely focus on the synthesis of novel COFs and POPs with tailored properties for specific applications. The ability to post-synthetically modify the hydroxyl and bromine functionalities offers a pathway to a wide range of functional materials. As synthetic methodologies become more refined, we can expect to see the emergence of highly sophisticated materials derived from this versatile C₃-symmetric molecule, with significant impacts in areas ranging from clean energy to biomedical applications.

References

  • Polymers of Intrinsic Microporosity for Heterogeneous Base Catalysis. Cronfa - Swansea University. (2022-11-19). [Link]

  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC. [Link]

  • Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. YouTube. (2023-01-23). [Link]

  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. MDPI. (2023-04-07). [Link]

  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. ResearchGate. (2023-04-03). [Link]

  • Advances in porous organic polymers: syntheses, structures, and diverse applications. Royal Society of Chemistry. (2021-11-23). [Link]

  • 2,4,6-tribromobenzene-1,3,5-triol (3354-82-3). Chemchart. [Link]

  • 1,3,5-Benzenetriol, 2,4,6-tribromo- | C6H3Br3O3 | CID 76885. PubChem. [Link]

  • Synthesis Protocols for Covalent Organic Framework (COF) Precursors. The Royal Society of Chemistry. [Link]

  • Supporting Information Covalent organic frameworks constructed step by step using a [(C3 + C2) + C2] strategy toward fluorescence detection of Fe3+. The Royal Society of Chemistry. [Link]

  • Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. National Institutes of Health. (2022-08-02). [Link]

  • Advances in porous organic polymers: syntheses, structures, and diverse applications. National Institutes of Health. (2021-11-23). [Link]

  • The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
  • Stimuli-responsive polymers and their applications in separation science. ResearchGate. [Link]

  • Current and Forthcoming Applications of ROMP Polymers. Biorelated Polymers. [Link]

  • Water-Promoted COF Synthesis. Scribd. [Link]

  • COF Synthesis. Scribd. [Link]

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The Versatile C3-Symmetric Scaffold: 2,4,6-Tribromobenzene-1,3,5-triol in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,6-Tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in contemporary organic and materials chemistry. Its C3-symmetric core, adorned with three hydroxyl groups and three bromine atoms in a unique alternating pattern, provides a powerful platform for the construction of complex molecular architectures.[1] The interplay between the electron-donating hydroxyl groups and the electron-withdrawing, yet synthetically malleable, bromine atoms imparts a distinctive reactivity profile, making it an attractive precursor for a diverse range of applications, from the synthesis of novel polymers and dendrimers to its potential use in the development of bioactive compounds and energetic materials.[2] This application note provides a detailed exploration of the synthetic utility of 2,4,6-tribromobenzene-1,3,5-triol, complete with detailed protocols for its key transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4,6-tribromobenzene-1,3,5-triol is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₆H₃Br₃O₃
Molecular Weight 362.80 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 178-182 °C
Solubility Soluble in DMSO, DMF, acetone, and hot ethanol.[3] Limited solubility in water and nonpolar organic solvents.
CAS Number 3354-82-3

Core Synthetic Transformations and Protocols

The strategic positioning of reactive handles on the tribromophloroglucinol core allows for a variety of chemical modifications. This section details key synthetic transformations with validated protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Tri-Aryl Scaffolds

The three bromine atoms of 2,4,6-tribromobenzene-1,3,5-triol serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the synthesis of 2,4,6-triaryl-1,3,5-trihydroxybenzene derivatives. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the formation of C-C bonds with a wide tolerance for functional groups.

The successful tris-arylation of 2,4,6-tribromobenzene-1,3,5-triol hinges on several critical parameters. The choice of a palladium catalyst and a suitable phosphine ligand is paramount to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The solvent system must be capable of dissolving both the polar tribromophloroglucinol and the less polar arylboronic acid, while also being compatible with the catalytic system.

Suzuki_Miyaura_Coupling reagent 2,4,6-Tribromobenzene-1,3,5-triol catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent->catalyst Oxidative Addition boronic_acid Ar-B(OH)₂ product 2,4,6-Triaryl-1,3,5-trihydroxybenzene boronic_acid->product Reductive Elimination catalyst->boronic_acid Transmetalation base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->reagent

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • 2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

  • Phenylboronic acid (3.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (6.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2,4,6-tribromobenzene-1,3,5-triol, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4,6-triphenyl-1,3,5-trihydroxybenzene.

Expected Yield: 75-85%

Etherification: Modifying the Core's Periphery

The three phenolic hydroxyl groups of 2,4,6-tribromobenzene-1,3,5-triol can be readily converted to ethers via the Williamson ether synthesis. This transformation is crucial for altering the solubility of the core, protecting the hydroxyl groups for subsequent reactions, and for constructing the building blocks for dendrimers and other macromolecular structures.

This Sₙ2 reaction requires a strong base to deprotonate the weakly acidic phenolic hydroxyls, forming the more nucleophilic phenoxide. The choice of an appropriate alkylating agent (typically a primary alkyl halide) is critical to avoid competing E2 elimination reactions. A polar aprotic solvent is preferred to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[4]

Williamson_Ether_Synthesis reagent 2,4,6-Tribromobenzene-1,3,5-triol base Base (e.g., NaH) reagent->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Sₙ2 Attack product 1,3,5-Trialkoxy-2,4,6-tribromobenzene alkyl_halide->product solvent Solvent (e.g., DMF) solvent->reagent

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • 2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (3.3 eq)

  • Methyl iodide (CH₃I) (3.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,4,6-tribromobenzene-1,3,5-triol in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization from ethanol to yield the desired 1,3,5-trimethoxy-2,4,6-tribromobenzene.

Expected Yield: 80-90%

Dendrimer Synthesis: A C₃-Symmetric Core for Hyperbranched Architectures

The C₃ symmetry of 2,4,6-tribromobenzene-1,3,5-triol makes it an ideal core molecule for the divergent synthesis of dendrimers.[5] By iteratively adding branched monomer units to the reactive sites on the core, highly branched, monodisperse macromolecules can be constructed.

The divergent synthesis of dendrimers from a tribromophloroglucinol core typically involves a two-step iterative process: 1) etherification of the phenolic hydroxyls with a monomer containing protected reactive groups at its periphery, followed by 2) deprotection to reveal new reactive sites for the next generation's growth. The choice of protecting groups and the reaction conditions for their removal are critical to ensure high yields and prevent side reactions.

Dendrimer_Synthesis core Tribromophloroglucinol Core g0 Generation 0 (Core) core->g0 g1_monomer Branched Monomer (with protected groups) g0->g1_monomer Etherification g1 Generation 1 Dendrimer g1_monomer->g1 deprotection1 Deprotection g1->deprotection1 g2_monomer Branched Monomer deprotection1->g2_monomer Etherification g2 Generation 2 Dendrimer g2_monomer->g2

Caption: Divergent Dendrimer Synthesis Workflow.

Materials:

  • 2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

  • 3,5-Bis(benzyloxy)benzyl bromide (3.3 eq)

  • Potassium carbonate (K₂CO₃) (6.0 eq)

  • Anhydrous Acetone

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add 2,4,6-tribromobenzene-1,3,5-triol, 3,5-bis(benzyloxy)benzyl bromide, and potassium carbonate.

  • Add anhydrous acetone to the flask and reflux the mixture under an inert atmosphere for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude first-generation dendrimer with benzyl protecting groups.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Deprotection to yield the polyphenolic dendrimer:

  • Dissolve the purified first-generation dendrimer in a suitable solvent (e.g., ethyl acetate/methanol).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the first-generation polyphenolic dendrimer.

Expected Yield: >90% for both steps.

Dehalogenation: Unveiling the Phloroglucinol Core

In certain synthetic strategies, 2,4,6-tribromobenzene-1,3,5-triol can be employed as a protected form of phloroglucinol. The bromine atoms can be efficiently removed through catalytic hydrogenation, revealing the parent phloroglucinol structure when desired.

Catalytic transfer hydrogenation is a mild and efficient method for the dehalogenation of aryl halides. A palladium catalyst, typically on a carbon support (Pd/C), is used to facilitate the reaction. A hydrogen donor, such as ammonium formate or molecular hydrogen, provides the hydrogen atoms for the reduction. The choice of solvent is important for substrate solubility and compatibility with the catalytic system.

Dehalogenation reagent 2,4,6-Tribromobenzene-1,3,5-triol catalyst Catalyst (e.g., Pd/C) reagent->catalyst h_source Hydrogen Source (e.g., H₂ gas) catalyst->h_source product Phloroglucinol h_source->product Catalytic Hydrogenation solvent Solvent (e.g., Ethanol) solvent->reagent

Caption: Dehalogenation Workflow.

Materials:

  • 2,4,6-Tribromobenzene-1,3,5-triol (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (0.1 eq by weight)

  • Ammonium formate (6.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-tribromobenzene-1,3,5-triol in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in one portion.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be purified by recrystallization from water to yield pure phloroglucinol.

Expected Yield: >95%

Conclusion

2,4,6-Tribromobenzene-1,3,5-triol is a powerful and versatile reagent in chemical synthesis. Its C₃-symmetric structure, coupled with the distinct reactivity of its hydroxyl and bromo substituents, provides synthetic chemists with a valuable tool for the construction of a wide array of complex molecules and materials. The protocols detailed in this application note serve as a practical guide for researchers and drug development professionals to harness the full potential of this remarkable building block in their synthetic endeavors.

References

  • MDPI. (2022). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Molecules, 27(9), 2789. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • RG Chemistry. (2023, January 23). Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline [Video]. YouTube. [Link]

  • Talsi, V. P., Belskaya, O. B., & Yurpalov, V. L. (2020). The composition of transformation products of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation over Pd/C catalysts. Magnetic Resonance in Chemistry, 58(1), 84-96. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Tribromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol (tribromophloroglucinol). As a key building block in various synthetic pathways, the purity of this compound is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of common byproducts.

I. Understanding the Synthesis and Potential Pitfalls

The standard synthesis of 2,4,6-Tribromobenzene-1,3,5-triol involves the direct electrophilic bromination of phloroglucinol.[1] Phloroglucinol is a highly activated aromatic ring, making it susceptible to rapid and multiple substitutions. While this high reactivity is advantageous for the desired trisubstitution, it also opens avenues for the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product.

The primary challenges in this synthesis are:

  • Incomplete Bromination: The formation of mono- and di-brominated phloroglucinol species.

  • Oxidation: The degradation of the electron-rich phloroglucinol ring to form colored, often polymeric, impurities.

This guide will equip you with the knowledge to anticipate, identify, and address these issues effectively.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol?

A1: The most prevalent byproducts are incompletely brominated derivatives of phloroglucinol. Due to the high reactivity of the starting material, it is common to find a mixture of:

  • Monobromophloroglucinol (2-bromo-1,3,5-trihydroxybenzene)

  • Dibromophloroglucinol (likely a mixture of 2,4-dibromo- and 2,6-dibromo-1,3,5-trihydroxybenzene)

Additionally, colored impurities may be present due to the oxidation of the phloroglucinol ring, which can lead to the formation of complex polymeric materials.[2]

Q2: My reaction mixture turned dark brown/black. What does this indicate?

A2: A dark coloration is a strong indicator of oxidation of the phloroglucinol starting material or the brominated intermediates. Phenols, especially highly activated ones like phloroglucinol, are susceptible to oxidation by air or even the bromine reagent itself, particularly under prolonged reaction times or elevated temperatures. This can lead to the formation of quinone-like structures and subsequently, dark-colored polymeric materials often referred to as "humification" products.[2]

Q3: How can I monitor the progress of the reaction to avoid the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system (e.g., dichloromethane:methanol:acetic acid mixtures) can separate the starting material, intermediates, and the final product.[3] By comparing the reaction mixture to a standard of the starting material, you can track the disappearance of phloroglucinol and the appearance of the product spot. The presence of multiple spots between the starting material and the product on the TLC plate indicates the formation of incompletely brominated byproducts.

Q4: What is the key to minimizing the formation of incompletely brominated byproducts?

A4: The stoichiometry of the bromine is critical. A sufficient excess of the brominating agent (typically 3 equivalents or slightly more) is necessary to drive the reaction to completion. However, reaction conditions such as temperature, reaction time, and the choice of solvent also play a crucial role. Slow, controlled addition of bromine at a low temperature can help to ensure complete bromination while minimizing side reactions.

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges you may encounter during the synthesis.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure at least 3 equivalents of bromine are used. A slight excess may be beneficial. - Increase Reaction Time: Monitor the reaction by TLC until the starting material and major intermediates are no longer visible. - Optimize Temperature: While low temperatures are generally preferred to control reactivity, the reaction may be sluggish. A modest increase in temperature after the initial addition of bromine may be necessary.
Product Loss During Work-up - Aqueous Extraction: 2,4,6-Tribromobenzene-1,3,5-triol has some water solubility due to the hydroxyl groups. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate. - Precipitation/Crystallization: Ensure the solution is sufficiently concentrated and cooled to induce complete precipitation.
Significant Byproduct Formation - Review Reaction Conditions: High temperatures can favor oxidation and other side reactions. Maintain a low temperature, especially during the addition of bromine. - Purification Strategy: A significant portion of the crude product may be byproducts. An effective purification strategy is essential to isolate the desired compound.
Problem 2: Presence of Multiple Spots on TLC After Reaction Completion

This is a clear indication of a mixture of brominated phloroglucinols.

Identification of Byproducts:

Compound Expected Relative Polarity (TLC)
Phloroglucinol (Starting Material)Most Polar (Lowest Rf)
MonobromophloroglucinolIntermediate Polarity
DibromophloroglucinolIntermediate Polarity
2,4,6-Tribromobenzene-1,3,5-triolLeast Polar (Highest Rf)

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system should be selected where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the byproducts remain in solution. Common solvents to explore include:

    • Aqueous ethanol or methanol

    • Toluene

    • Acetic acid/water mixtures

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. Due to the polar nature of the compounds, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will be necessary to separate the components.

Problem 3: Product is Colored (Yellow, Brown, or Pink)

This indicates the presence of oxidation byproducts.

Mitigation and Removal:

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation from atmospheric oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite at the end of the reaction can help to quench excess bromine and reduce some colored impurities.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Purification: Both recrystallization and column chromatography are effective at removing baseline, highly polar colored impurities from the less polar product.

IV. Experimental Protocols

General Synthesis of 2,4,6-Tribromobenzene-1,3,5-triol
  • Dissolve phloroglucinol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, water, or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (3.1 equivalents) in the same solvent via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Precipitate the product by adding the reaction mixture to a large volume of cold water.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A starting point is a 9:1:0.1 mixture of Dichloromethane:Methanol:Acetic Acid. The polarity can be adjusted as needed.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

V. Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathway and the formation of common byproducts.

Synthesis_Byproducts Phloroglucinol Phloroglucinol Br2 + Br2 Phloroglucinol->Br2 Oxidation Oxidation (e.g., air, excess Br2) Phloroglucinol->Oxidation MonoBromo Monobromophloroglucinol Br2->MonoBromo Br2_2 + Br2 MonoBromo->Br2_2 MonoBromo->Oxidation DiBromo Dibromophloroglucinol (Isomer Mixture) Br2_2->DiBromo Br2_3 + Br2 DiBromo->Br2_3 DiBromo->Oxidation TriBromo 2,4,6-Tribromobenzene-1,3,5-triol (Desired Product) Br2_3->TriBromo Polymeric Colored Polymeric Byproducts Oxidation->Polymeric

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, Appearance) Impure Impure Product Start->Impure Colored Colored Impurities? Impure->Colored MultipleSpots Multiple Spots on TLC? Colored->MultipleSpots Yes Colored->MultipleSpots No Charcoal Charcoal Treatment during Recrystallization Colored->Charcoal Yes Recrystallize Recrystallization MultipleSpots->Recrystallize Yes Pure Pure Product MultipleSpots->Pure No Charcoal->MultipleSpots Column Column Chromatography Column->Pure Recrystallize->Column If impurities persist Recrystallize->Pure Successful

Caption: Troubleshooting workflow for product purification.

VI. References

  • ResearchGate. (n.d.). Some observations on the oxidation products of phloroglucinol. Retrieved from [Link]

  • ResearchGate. (n.d.). The TLC result of phloroglucinol and the product of reaction of phloroglucinol with the eluent of a) dichloromethane: methanol: acetic acid (9:1:1), b) dichloromethane: methanol: acetic acid (6:1:1), c) dichloromethane: methanol: acetic acid (1:1:1). Retrieved from [Link]

Sources

Technical Support Center: Photodegradation of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating the photodegradation of brominated flame retardants (BFRs). This guide is designed to provide practical, field-proven insights into common experimental challenges. As your virtual application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

This center is structured into two main parts: a Troubleshooting Guide to address specific problems you may encounter and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. We will conclude with standardized protocols and a comprehensive reference list to ground your work in established science.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during BFR photodegradation experiments in a direct question-and-answer format.

Q1: I am observing very low or no degradation of my BFR. What are the potential causes and how can I fix this?

This is a frequent challenge, often stemming from a mismatch between the experimental conditions and the physicochemical properties of the BFR. Let's diagnose the likely culprits.

Potential Cause 1: Inappropriate Wavelength of Irradiation

  • Expertise & Experience: The core principle of photochemistry is that a molecule must absorb light to react. Most BFRs, being halogenated aromatic compounds, primarily absorb light in the UV spectrum, typically below 350 nm.[1] Using a light source emitting only in the visible range (>400 nm) will yield negligible degradation.[2] Studies have shown that the 180-334 nm wavelength range is the most significant contributor to the photodegradation of many new BFRs (NBFRs).[2]

  • Trustworthiness (Self-Validation): Before starting your experiment, run a UV-Vis spectrum of your BFR in the chosen solvent. The absorbance spectrum will reveal the λ_max (wavelength of maximum absorption). Your irradiation source must have significant emission intensity in this region.

  • Solution:

    • Verify the emission spectrum of your lamp (e.g., Mercury lamps have strong emission lines at 254, 313, and 365 nm; Xenon lamps offer broader spectrum irradiation).

    • Switch to a lamp with a shorter wavelength output if necessary.

    • Ensure your reaction vessel is made of quartz, as borosilicate glass absorbs a significant portion of UV radiation below ~320 nm.

Potential Cause 2: Solvent Effects are Inhibiting the Reaction

  • Expertise & Experience: The solvent is not merely a passive medium; it is an active participant in the photodegradation process. Solvents can compete with the BFR for photons, quench excited states, or facilitate different reaction pathways.[2][3] For instance, the photodegradation rate of some NBFRs was found to be significantly faster in a non-polar solvent like n-hexane compared to more polar, UV-absorbing solvents like acetone or toluene.[2] This is because solvents like acetone can absorb the incident light, reducing the photons available for the BFR, and can also influence the electron transfer dynamics between the solvent and the BFR molecules.[2][3]

  • Trustworthiness (Self-Validation): Run solvent-only blanks under irradiation. If you observe significant changes in the solvent's analytical signal or the formation of byproducts, it indicates the solvent is photochemically active and may be interfering.

  • Solution:

    • If possible, choose a solvent with minimal UV absorbance in the range required for your BFR (e.g., n-hexane, acetonitrile, or ultrapure water).

    • If you must use a specific solvent to simulate environmental conditions, be aware of its photochemical properties and report them. The energy change in electron transfer between the solvent and BFR is a key factor.[3]

    • Consider the use of photosensitizers (e.g., acetone in some cases, humic acids in environmental simulations) which can absorb light and transfer the energy to the BFR, potentially enhancing degradation.

Potential Cause 3: High Initial Analyte Concentration

  • Expertise & Experience: It may seem counterintuitive, but a higher starting concentration can sometimes lead to a lower degradation rate. This is due to the "inner filter effect," where solute molecules at the surface of the solution absorb most of the incident light, preventing it from penetrating deeper into the solution.[2] Furthermore, as the reaction proceeds, intermediate degradation products can accumulate and begin competing with the parent BFR for photons, further slowing the reaction.[2][3]

  • Trustworthiness (Self-Validation): Run your experiment at several different initial concentrations (e.g., 0.25, 0.5, and 1.0 mg/L). If the pseudo-first-order rate constant (k) decreases as the initial concentration increases, this indicates a concentration-dependent effect.

  • Solution:

    • Work with lower, environmentally relevant concentrations where possible.

    • Ensure vigorous and constant stirring to cycle molecules from the bulk solution to the irradiated surface.

    • When reporting kinetic data, always specify the initial concentration used.

Troubleshooting_Low_Degradation Start Low / No Degradation Observed CheckWavelength Is Irradiation λ < 350 nm and matched to BFR's UV-Vis Absorbance? Start->CheckWavelength CheckSolvent Is the solvent UV-transparent at the irradiation wavelength? CheckWavelength->CheckSolvent Yes FixWavelength Action: 1. Use Quartz Vessel 2. Switch to UV Lamp (e.g., Hg, Xe) CheckWavelength->FixWavelength No CheckConcentration Is initial BFR concentration low (e.g., < 1 mg/L)? CheckSolvent->CheckConcentration Yes FixSolvent Action: 1. Switch to non-absorbing solvent (e.g., n-hexane) 2. Run solvent blank CheckSolvent->FixSolvent No CheckStirring Is mixing vigorous and constant? CheckConcentration->CheckStirring Yes FixConcentration Action: 1. Lower initial concentration 2. Test a concentration range CheckConcentration->FixConcentration No FixStirring Action: Ensure continuous, uniform stirring (magnetic stir bar) CheckStirring->FixStirring No Success Problem Resolved CheckStirring->Success Yes FixWavelength->Success FixSolvent->Success FixConcentration->Success FixStirring->Success

Caption: Troubleshooting workflow for low BFR photodegradation.
Q2: My results are not reproducible between experiments. What factors affect consistency?

Reproducibility is the cornerstone of trustworthy science. In photodegradation studies, minor variations in setup can lead to significant deviations.

  • Expertise & Experience: Key factors include:

    • Lamp Intensity Fluctuation: The output of UV lamps can decrease with age or fluctuate with power supply.

    • Temperature Variation: Photochemical reaction rates are temperature-dependent. Experiments must be thermostated. A circulating water jacket around the reactor is a common and effective method for maintaining a constant temperature.[2]

    • Inconsistent Reactor Geometry: The path length of the light and the surface area of the solution exposed to irradiation must be identical for all experiments you wish to compare.

  • Trustworthiness (Self-Validation):

    • Calibrate your light source periodically using a radiometer or chemical actinometry to ensure consistent photon flux.

    • Always run a dark control (a sample prepared identically but kept from the light) to confirm that degradation is indeed photolytic and not due to other factors like hydrolysis or volatilization.[2]

    • Run triplicate samples for each time point to quantify experimental variance.[4]

  • Solution:

    • Implement a strict protocol where the reactor is placed in the exact same position relative to the lamp for every run.

    • Use a chiller to maintain a constant temperature (e.g., 15°C or 25°C) in a circulating jacket around the reactor.[2]

    • Log the hours of use on your UV lamp and follow the manufacturer's recommendations for replacement.

Q3: I can see the parent BFR disappearing, but I'm struggling to identify the degradation products. Why?

Identifying unknown metabolites is a common analytical hurdle. The issue is often a combination of low concentrations and the lack of commercial standards.

  • Expertise & Experience: The degradation of a parent BFR can result in a multitude of products, each at a much lower concentration than the initial starting material.[4] For polymeric BFRs, it has been shown that dozens of different molecular formulas can be generated, with only a small fraction being brominated.[4] Without reference standards, definitively identifying isomers (e.g., 2,4,5-tribromophenol vs. 2,4,6-tribromophenol) is extremely challenging with standard mass spectrometry alone.[4]

  • Trustworthiness (Self-Validation): Use high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS. This provides highly accurate mass measurements, allowing you to confidently determine the elemental composition of an unknown peak, which is the first step to proposing a structure.

  • Solution:

    • Concentrate Your Sample: Use solid-phase extraction (SPE) to concentrate your degradation products before analysis, increasing their signal.

    • Use HRMS: This is the most powerful tool for identifying unknowns.

    • Propose Structures Based on Mechanisms: The primary degradation pathway for many BFRs is sequential reductive debromination.[1][2] Look for mass signals corresponding to the loss of one or more bromine atoms (a mass difference of ~79 or ~81 Da).

    • Total Bromine Analysis: Use a technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the concentration of free bromide ions in your solution over time. An increase in free bromide confirms that C-Br bonds are being cleaved.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism of BFR photodegradation?

The dominant mechanism is reductive debromination .[1][2] This process involves the cleavage of a carbon-bromine (C-Br) bond. The reaction is initiated by the absorption of a UV photon, which promotes the BFR molecule to an excited electronic state (e.g., the first singlet excited state, S1).[1] In this excited state, the C-Br bond is elongated and weakened, making it susceptible to cleavage. This cleavage results in the formation of a less-brominated organic radical and a bromine radical. The organic radical then typically abstracts a hydrogen atom from the solvent or another molecule to form a stable, de-brominated product. This process can occur sequentially, leading to a cascade of products with fewer and fewer bromine atoms.[2]

Debromination_Mechanism BFR_Ground BFR (Ground State, S₀) BFR_Excited BFR* (Excited State, S₁) [Weakened C-Br bond] BFR_Ground->BFR_Excited Absorption Photon UV Photon (hν) Cleavage C-Br Bond Cleavage BFR_Excited->Cleavage Dissociation Products Products: Less-Brominated BFR + Br• Radical Cleavage->Products

Caption: Simplified mechanism of reductive debromination.
Q2: How do key experimental parameters influence degradation rates?

Several factors critically influence the kinetics of photodegradation:

ParameterEffect on Degradation RateScientific Rationale
Wavelength Strongly dependent. Shorter UV wavelengths (<350 nm) are generally much more effective.The energy of a photon is inversely proportional to its wavelength. Sufficient energy is required to promote the BFR to an excited state capable of breaking the C-Br bond.[1][2]
Solvent Type Highly variable. Can enhance or inhibit the rate.Solvents can act as photosensitizers, H-donors, or quenchers. They also influence the stability of the BFR's excited state and can compete for photons.[2][3]
Initial Conc. Rate often decreases as concentration increases.Due to the inner filter effect and competition for photons from intermediate products.[2]
pH Can be significant, especially for phenolic BFRs (e.g., TBBPA).pH affects the speciation (protonated vs. deprotonated form) of the BFR, which alters its light absorption properties and reactivity. For TBBPA, degradation is much faster at higher pH.[4]
Photosensitizers Can significantly increase the rate.Substances like humic acids or acetone can absorb light and transfer the energy to the BFR (triplet-triplet energy transfer), allowing degradation to occur even with light the BFR itself does not absorb efficiently.
Q3: What are the best analytical techniques for these studies?

A multi-instrument approach is often necessary for a comprehensive study.

  • For Quantifying the Parent BFR:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for many volatile and semi-volatile BFRs, like polybrominated diphenyl ethers (PBDEs).[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for more polar, less volatile, or thermally labile BFRs, including many newer and polymeric types.[5]

  • For Identifying Degradation Products:

    • LC-High Resolution Mass Spectrometry (e.g., LC-QTOF-MS): Provides accurate mass data to determine elemental formulas of unknown products.[4]

    • GCxGC-MS: Comprehensive two-dimensional GC provides superior separation for complex mixtures of isomers.

  • For Confirming the Debromination Process:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Measures the increase in inorganic bromide (Br⁻) in the solution, providing direct evidence of C-Br bond cleavage.[4]

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your BFR and your analytical instrumentation.

Protocol 1: General Photodegradation Experimental Setup

This protocol describes a typical batch photoreactor experiment.

  • Reagent Preparation:

    • Prepare a stock solution of your target BFR (e.g., 50 mg/L) in a suitable solvent (e.g., acetone).

    • In a quartz reaction vessel, prepare the final experimental solution (e.g., 1 mg/L) by spiking the appropriate volume of stock solution into the chosen experimental medium (e.g., n-hexane, ultrapure water).[2]

  • Reactor Setup:

    • Place the quartz vessel inside a photochemical reactor equipped with a cooling jacket and a magnetic stirrer.

    • Connect the cooling jacket to a circulating water bath set to a constant temperature (e.g., 15°C).[2]

    • Place a small, Teflon-coated magnetic stir bar in the vessel.

  • Initiating the Experiment:

    • Turn on the stirrer to ensure the solution is well-mixed.

    • Take a "time zero" (t=0) sample immediately before turning on the lamp.

    • Turn on the UV lamp (e.g., 500 W mercury lamp).[2]

  • Sampling:

    • Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).[2]

    • Immediately transfer the sample to an amber vial to prevent further reaction and store at -20°C pending analysis.[4]

  • Controls:

    • Run a dark control in parallel: a vessel prepared identically but wrapped completely in aluminum foil to block all light.

    • Run a solvent blank in parallel: a vessel containing only the solvent, irradiated under the same conditions.

Experimental_Workflow Prep 1. Prepare BFR Solution in Quartz Vessel Setup 2. Place in Photoreactor (Constant T°, Stirring) Prep->Setup TimeZero 3. Take t=0 Sample Setup->TimeZero Controls Parallel Controls: - Dark Control (No Light) - Solvent Blank (No BFR) Setup->Controls Irradiate 4. Turn on UV Lamp TimeZero->Irradiate Sampling 5. Collect Samples at Time Intervals Irradiate->Sampling Analyze 6. Analyze Samples (LC-MS / GC-MS) Sampling->Analyze

Caption: General experimental workflow for a photodegradation study.
Protocol 2: Sample Preparation using QuEChERS for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for cleaning up complex samples like soil or sediment before GC-MS or LC-MS analysis.[5]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and citrate buffers).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. These tubes contain a sorbent mixture (e.g., MgSO₄, PSA, C18) designed to remove specific interferences like fatty acids and pigments.

    • Shake for 30 seconds.

    • Centrifuge at >3000g for 5 minutes.

  • Final Analysis:

    • The resulting supernatant is now cleaned. Carefully transfer it to an autosampler vial for analysis. Recoveries for many BFRs using this method are excellent, often in the 90-108% range.[5]

Section 4: Data Summary Table

The following table summarizes kinetic data for the photodegradation of several new BFRs (NBFRs) in n-hexane under 180-400 nm UV irradiation, demonstrating the differences in their photoreactivity.

BFR CompoundClassPseudo-First-Order Rate Constant (k, min⁻¹)Half-Life (t½, min)
PBBA Pentabromobenzyl acrylate0.30082.31
PBEB Pentabromoethylbenzene0.19423.57
PBT Pentabromotoluene0.17993.85
HBB Hexabromobenzene0.17024.07
Data synthesized from Lv et al., 2022.[2]

Section 5: References

  • Koch, C., Nachev, M., Greiner, M., Sures, B., & Wölz, J. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]

  • Al-Thani, R., Al-Saad, K., & Al-Yafei, N. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules. [Link]

  • Lv, Y., Jin, J., Zhang, L., Huang, W., Wang, Y., & Zhang, S. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health. [Link]

  • Koch, C., Dundua, A., Gomez, J. A., Nachev, M., & Sures, B. (2016). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. ResearchGate. [Link]

  • Altarawneh, M., Al-Harahsheh, A., Al-Muhtaseb, A. H., & Dlugogorski, B. Z. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety. [Link]

  • Lv, Y., Jin, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Polyhydroxylated Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polyhydroxylated benzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in these intricate synthetic endeavors. Here, we provide in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for specific experimental issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in synthesizing polyhydroxylated benzenes?

    • How can I prevent the oxidation of my polyhydroxylated benzene product during reaction and workup?

    • What are the key considerations for choosing a protecting group strategy for polyhydroxylated benzenes?

  • Troubleshooting Guides

    • Oxidation-Related Issues: My polyhydroxylated benzene is decomposing. How can I minimize this?

    • Regioselectivity Control: I am getting a mixture of ortho and para isomers. How can I improve regioselectivity?

    • Protecting Group Failures: My protecting group is either unstable or difficult to remove. What should I do?

    • Purification Difficulties: I am struggling to purify my highly polar, air-sensitive product. What techniques can I use?

  • Key Synthetic Protocols & Troubleshooting

    • The Dakin Oxidation: Troubleshooting Low Yields and Side Reactions

    • The Elbs Persulfate Oxidation: Overcoming Low Conversion and Byproduct Formation

    • The Baeyer-Villiger Oxidation: Addressing Regioselectivity and Reaction Rate Issues

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing polyhydroxylated benzenes?

The synthesis of polyhydroxylated benzenes is fraught with challenges stemming from the high electron density and reactivity of the aromatic ring conferred by the multiple hydroxyl groups. These challenges can be broadly categorized as:

  • Susceptibility to Oxidation: The electron-rich nature of the phenol rings makes them highly prone to oxidation, which can occur during the reaction, workup, or even upon storage.[1][2] This often leads to the formation of colored impurities, such as quinones, and can significantly reduce the yield of the desired product.

  • Poor Regioselectivity: The powerful ortho- and para-directing effects of the hydroxyl groups can lead to the formation of a mixture of isomers during electrophilic aromatic substitution reactions, complicating purification and reducing the yield of the target molecule.[3]

  • Complex Protecting Group Strategies: The presence of multiple hydroxyl groups with similar reactivity often necessitates the use of protecting groups.[4][5] Devising an effective strategy that allows for selective protection and deprotection without affecting other parts of the molecule can be a significant hurdle. Orthogonal protecting group strategies are often required.[5][6]

  • Purification Difficulties: Polyhydroxylated benzenes are typically highly polar, making them challenging to purify by conventional chromatographic methods. Their sensitivity to air and light further complicates their isolation and handling.[7]

Q2: How can I prevent the oxidation of my polyhydroxylated benzene product during reaction and workup?

Preventing oxidation is critical for the successful synthesis and isolation of polyhydroxylated benzenes. Here are several strategies you can employ:

  • Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere of nitrogen or argon.[8] This minimizes contact with atmospheric oxygen. The use of Schlenk lines or a glovebox is highly recommended for particularly sensitive compounds.[7][9]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas, freeze-pump-thaw cycles, or by using a solvent purification system.[8]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid or sodium sulfite, to the reaction mixture or during workup can help to scavenge oxidizing species.

  • Controlled Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and oxidation.

  • Careful Workup: During aqueous workup, use deoxygenated water. Minimize the exposure of the product to air and light. Prompt extraction and drying are crucial.

Q3: What are the key considerations for choosing a protecting group strategy for polyhydroxylated benzenes?

A well-designed protecting group strategy is fundamental to the successful synthesis of complex polyhydroxylated benzenes. The key is to select groups that are stable under the reaction conditions for subsequent steps but can be removed selectively and in high yield.[10][11]

Key Considerations:

  • Stability: The protecting group must be robust enough to withstand the reagents and conditions of subsequent synthetic transformations.[10]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and use readily available, non-interfering reagents.[10]

  • Orthogonality: When multiple hydroxyl groups are present, an orthogonal protecting group strategy is often necessary.[5][6] This involves using different classes of protecting groups that can be removed under distinct conditions (e.g., one removed by acid, another by base, and a third by hydrogenolysis).[6]

  • Influence on Reactivity: The protecting group should not adversely affect the reactivity of the substrate in subsequent steps. For instance, bulky protecting groups can introduce steric hindrance.

Common Protecting Groups for Phenols:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl Ether MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂Very stable to acid and base
Benzyl Ether (Bn) BnBr, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)Stable to acid and base
t-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, Imidazole, DMFTBAF, THFLabile to acid, stable to base
Acetyl (Ac) Ester Ac₂O, PyridineK₂CO₃, MeOHLabile to base, stable to acid

Troubleshooting Guides

My polyhydroxylated benzene is decomposing. How can I minimize this?

Decomposition of polyhydroxylated benzenes is most often due to oxidation. The troubleshooting workflow below can help you identify and address the source of the problem.

decomposition_troubleshooting start Decomposition Observed (Color Change, Low Yield) check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere implement_inert Implement inert atmosphere (N₂ or Ar blanket, Schlenk line) check_atmosphere->implement_inert No check_solvents Are solvents degassed? check_atmosphere->check_solvents Yes implement_inert->check_solvents degas_solvents Degas solvents (sparging, freeze-pump-thaw) check_solvents->degas_solvents No check_workup Is the workup procedure optimized for air-sensitive compounds? check_solvents->check_workup Yes degas_solvents->check_workup optimize_workup Use deoxygenated water, minimize air exposure, rapid extraction check_workup->optimize_workup No check_temp Is the reaction temperature as low as possible? check_workup->check_temp Yes optimize_workup->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No consider_antioxidant Consider adding an antioxidant (e.g., ascorbic acid) check_temp->consider_antioxidant Yes lower_temp->consider_antioxidant end Decomposition Minimized consider_antioxidant->end

Caption: Troubleshooting workflow for decomposition of polyhydroxylated benzenes.

I am getting a mixture of ortho and para isomers. How can I improve regioselectivity?

Achieving high regioselectivity in the substitution of polyhydroxylated benzenes can be challenging due to the strong activating and directing effects of the hydroxyl groups.

  • Steric Hindrance: Employing bulkier reagents can favor substitution at the less sterically hindered para position.[12] For instance, in Friedel-Crafts acylation, using a bulkier acylating agent or a bulkier Lewis acid can increase the para-to-ortho ratio.

  • Protecting Groups: The strategic use of protecting groups can block certain positions and direct substitution to the desired site. A bulky protecting group on one hydroxyl group can sterically hinder the adjacent ortho positions, favoring reaction at other sites.

  • Reaction Conditions: The choice of solvent and temperature can significantly influence regioselectivity. In some cases, non-polar solvents may favor para substitution.

  • Alternative Synthetic Routes: If direct substitution proves unselective, consider a multi-step approach. This might involve the introduction of a blocking group that can be removed later or using a reaction with inherent regioselectivity, such as the Elbs persulfate oxidation, which strongly favors para-hydroxylation.[3][13]

My protecting group is either unstable or difficult to remove. What should I do?

Protecting group failure can derail a synthetic sequence. Here’s how to troubleshoot common issues:

  • Unstable Protecting Group: If your protecting group is being cleaved during a subsequent reaction, you need to choose a more robust one. For example, if a TBDMS ether is being cleaved under mildly acidic conditions, you might switch to a more acid-stable protecting group like a benzyl ether.

  • Difficult Deprotection: If you are struggling to remove a protecting group, consider the following:

    • Harsher Conditions: Gradually increase the severity of the deprotection conditions (e.g., higher temperature, longer reaction time, stronger reagent concentration). However, be mindful of potential side reactions with other functional groups.

    • Alternative Deprotection Method: Many protecting groups can be removed by multiple methods. For example, a benzyl ether can be removed by hydrogenolysis or with strong acid.

    • Orthogonal Strategy Re-evaluation: If you are in the early stages of your synthesis, it may be more efficient to redesign your protecting group strategy to incorporate a more labile group at that position.[5][6]

I am struggling to purify my highly polar, air-sensitive product. What techniques can I use?

The purification of polyhydroxylated benzenes requires special care due to their physical and chemical properties.

  • Column Chromatography:

    • Stationary Phase: Normal-phase silica gel is often used, but its acidity can cause decomposition of sensitive compounds. Using deactivated silica (treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina or Florisil can be beneficial.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically required.

    • Inert Conditions: If the compound is highly air-sensitive, flash chromatography can be performed under a positive pressure of nitrogen or argon.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Air-Free Filtration: For isolating solid products that are air-sensitive, specialized air-free filtration techniques are necessary. This can be done in a glovebox or on a Schlenk line using a filter cannula or a specialized glass frit.[9]

Key Synthetic Protocols & Troubleshooting

The Dakin Oxidation: Troubleshooting Low Yields and Side Reactions

The Dakin oxidation is a valuable method for converting ortho- or para-hydroxybenzaldehydes or ketones to the corresponding diols.[14][15] However, the reaction can be plagued by low yields and side reactions.

Reaction Mechanism: The reaction proceeds via nucleophilic addition of a hydroperoxide ion to the carbonyl, followed by aryl migration and hydrolysis of the resulting phenyl ester.[15]

dakin_mechanism A o-Hydroxybenzaldehyde B Tetrahedral Intermediate A->B + H₂O₂ / OH⁻ C Phenyl Ester B->C Aryl Migration D Catechol C->D Hydrolysis

Caption: Simplified mechanism of the Dakin oxidation.

Troubleshooting:

ProblemProbable CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature cautiously.
Decomposition of productUse milder basic conditions (e.g., NaHCO₃ instead of NaOH).
Side reactionsEnsure slow, controlled addition of hydrogen peroxide.
Formation of Carboxylic Acid Over-oxidationUse a milder oxidant or carefully control the stoichiometry of H₂O₂. The use of a urea-hydrogen peroxide complex can sometimes mitigate this.[14]
Polymerization/Tarry Byproducts Product oxidationMaintain a strictly inert atmosphere and use degassed solvents.

Experimental Protocol: Synthesis of Catechol from Salicylaldehyde

  • Dissolve salicylaldehyde (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully acidify with dilute HCl until the pH is ~2-3.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield catechol.

The Elbs Persulfate Oxidation: Overcoming Low Conversion and Byproduct Formation

The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution.[13][16] A common issue with this reaction is low conversion and the recovery of a significant amount of starting material.[3][16][17]

Troubleshooting:

ProblemProbable CauseSolution
Low Conversion Insufficient persulfateWhile a 1:1 stoichiometry is often cited, an excess of potassium persulfate may be required.
Inefficient reactionEnsure the pH of the solution remains alkaline throughout the reaction. The addition of a phase-transfer catalyst can sometimes improve yields.
Formation of Dark Polymeric Material Oxidation of the productMaintain a low reaction temperature (0-10 °C) and a strictly inert atmosphere.
Ortho Isomer Formation Inherent reactivityWhile para is the major product, some ortho isomer is often unavoidable. Purification by column chromatography or crystallization is necessary.
The Baeyer-Villiger Oxidation: Addressing Regioselectivity and Reaction Rate Issues

The Baeyer-Villiger oxidation is a powerful tool for converting hydroxyaryl ketones to the corresponding esters, which can then be hydrolyzed to polyhydroxylated benzenes.[18] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl.[18][19]

Migratory Aptitude: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl

Troubleshooting:

ProblemProbable CauseSolution
Incorrect Regioisomer Migratory aptitude of the aryl group is lower than the other substituent.This reaction is only suitable when the aryl group has a higher migratory aptitude than the other group attached to the carbonyl. If not, a different synthetic strategy is required.
Slow Reaction Rate Electron-withdrawing groups on the aryl ring.Electron-donating groups on the aryl ring increase its migratory aptitude and accelerate the reaction.[19] If the ring is deactivated, a more powerful peroxyacid (e.g., trifluoroperacetic acid) may be necessary.
Side Reactions Acid-sensitive functional groups in the substrate.Use buffered conditions or a milder peroxyacid.

References

  • Protecting Groups. (Source: University of Bristol) [Link]

  • Removal of Polycyclic Aromatic Hydrocarbons from Water Using Mn(III)-Based Advanced Oxidation Process. (Source: ResearchGate) [Link]

  • Techniques for Handling Air-Sensitive Compounds. (Source: University of Pittsburgh) [Link]

  • The Elbs and Boyland-Sims peroxydisulfate oxidations. (Source: ResearchGate) [Link]

  • Friedel-Crafts Acylation. (Source: Organic Chemistry Portal) [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (Source: University of Leeds) [Link]

  • Hydroxyquinones: Synthesis and Reactivity. (Source: MDPI) [Link]

  • Baeyer Villiger Oxidation. (Source: YouTube) [Link]

  • Protective Groups. (Source: Organic Chemistry Portal) [Link]

  • Process for the preparation of phloroglucinol.
  • Baeyer-Villiger Oxidation. (Source: Chemistry Steps) [Link]

  • Hydroxyquinones: Synthesis and Reactivity. (Source: ResearchGate) [Link]

  • Air-free technique. (Source: chemeurope.com) [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene? (Source: Chemistry Stack Exchange) [Link]

  • Protecting Groups in Organic Synthesis. (Source: UT Southwestern Medical Center) [Link]

  • Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. (Source: ACS Publications) [Link]

  • Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review. (Source: PubMed) [Link]

  • Oppenauer Oxidation and Dakin Reaction. (Source: Pharmaguideline) [Link]

  • Air/Moisture Sensitive Filtrations. (Source: YouTube) [Link]

  • phloroglucinol. (Source: Organic Syntheses) [Link]

  • Baeyer-Villiger oxidation: Mechanism & Examples. (Source: NROChemistry) [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (Source: YouTube) [Link]

  • Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. (Source: Taylor & Francis Online) [Link]

  • Elbs Persulfate Oxidation. (Source: YouTube) [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (Source: ACS Publications) [Link]

  • Synthesis of Hydroquinone. (Source: YouTube) [Link]

  • Baeyer-Villiger Oxidation. (Source: Organic Chemistry Portal) [Link]

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). (Source: Organic Reactions) [Link]

  • Increasing role of phenolic oxidative branch in daytime oxidation process of aromatics in Chinese haze period. (Source: ResearchGate) [Link]

  • Cutaneous reactions to topical application of hydroquinone. Results of a 6-year investigation. (Source: PubMed) [Link]

  • Preparation method of phloroglucinol.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (Source: Beilstein Journal of Organic Chemistry) [Link]

  • Protecting group. (Source: Wikipedia) [Link]

  • Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. (Source: SFU Summit) [Link]

  • Hydroquinone. (Source: Wikipedia) [Link]

  • Baeyer-Villiger Oxidation. (Source: YouTube) [Link]

  • Elbs persulfate oxidation. (Source: Wikipedia) [Link]

  • Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal.
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Technical Support Center: Strategies for Improving the In Vivo Solubility of 2,4,6-Tribromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2,4,6-Tribromobenzene-1,3,5-triol (TBT). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of TBT in the context of in vivo studies. TBT, a halogenated phenol, presents a significant formulation hurdle due to its molecular structure. This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you select and develop an appropriate formulation strategy for your research needs.

Section 1: Understanding the Challenge - Physicochemical Profile of TBT

This section addresses the fundamental properties of TBT that contribute to its poor solubility.

Q1: What is 2,4,6-Tribromobenzene-1,3,5-triol and why is its solubility a concern for in vivo work?

2,4,6-Tribromobenzene-1,3,5-triol, also known as Tribromophloroglucinol, is a C3-symmetric molecule featuring a benzene ring substituted with three hydroxyl (-OH) groups and three bromine (-Br) atoms in an alternating pattern.[1] While the hydroxyl groups are hydrophilic, the three large, hydrophobic bromine atoms significantly increase the molecule's lipophilicity, leading to poor solubility in aqueous solutions.[2] For in vivo studies, particularly those requiring systemic administration (e.g., intravenous injection), the compound must be fully dissolved in a biocompatible vehicle to ensure accurate dosing, prevent precipitation in the bloodstream, and achieve desired bioavailability.[3][4]

Q2: What are the known solubility properties of TBT?

Direct aqueous solubility data for TBT is not extensively published, but based on its structure, it is predicted to be low.[2] The compound is a white, solid powder.[5] Commercially available data indicates good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[5]

Property Value / Description Source
Synonyms Tribromophloroglucinol, 2,4,6-Tribromophloroglucinol[1][6]
Molecular Formula C₆H₃Br₃O₃[5]
Molecular Weight 362.8 g/mol [5][6]
Appearance White Solid[5]
Solubility in DMSO 55 mg/mL (151.6 mM)[5]
Predicted Water Solubility Low, due to hydrophobic bromine atoms[2]
Hazards Harmful if swallowed, in contact with skin, or inhaled[1]
Section 2: Formulation Strategies - A Troubleshooting Guide

This section is structured to guide you from simple, rapid formulation approaches to more advanced, robust systems.

Q3: I need a simple formulation for a preliminary acute in vivo study. What should I try first?

For initial studies, a co-solvent system is often the fastest and most straightforward approach.[7] Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the aqueous vehicle.[8]

Causality: The principle behind co-solvency is the "like dissolves like" rule. By adding a less polar solvent (the co-solvent) to water, you create a solvent mixture that is more favorable for dissolving a non-polar or weakly polar solute like TBT.[7][8]

Recommended Co-solvents for Preclinical In Vivo Use:

Co-solvent Typical Concentration Limit (IV) Notes
Dimethyl Sulfoxide (DMSO)< 10%Can have pharmacological effects. Use with caution.
Ethanol< 10%Potential for CNS effects at higher doses.
Polyethylene Glycol 400 (PEG 400)< 30%Generally well-tolerated. Viscous.
Propylene Glycol (PG)< 40%Can cause hemolysis at high concentrations.
N-methyl-2-pyrrolidone (NMP)< 10%High solubilizing power but requires toxicity assessment.

Troubleshooting:

  • Issue: My compound dissolves in the co-solvent vehicle but precipitates immediately upon injection into the bloodstream.

  • Reason: This is a common failure mode for co-solvent systems. When the formulation is injected, the organic co-solvent rapidly diffuses into the aqueous blood, causing the local concentration of the co-solvent to drop. This polarity shift leads to the drug crashing out of solution.

  • Solution:

    • Optimize the Formulation: Systematically test different co-solvent/water ratios to find the lowest percentage of co-solvent that maintains solubility.

    • Add a Surfactant: Incorporate a non-ionic surfactant like Tween® 80 or Solutol® HS 15 (typically at 1-5%) into your vehicle. Surfactants can form micelles that help keep the drug solubilized even after the co-solvent diffuses away.[7]

Q4: My co-solvent approach is causing toxicity or precipitation. What is a more advanced and stable formulation strategy?

Cyclodextrin complexation is an excellent next step. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate hydrophobic molecules like TBT, forming an "inclusion complex" that is water-soluble.[7][]

Causality: The hydrophobic TBT molecule is sequestered within the non-polar cavity of the cyclodextrin, shielded from the aqueous environment. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, rendering the entire complex soluble.[9] This is a true molecular dispersion and is generally more stable upon dilution than co-solvent systems.[11] Commonly used derivatives for parenteral administration are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[7]

G cluster_0 cluster_1 TBT 2,4,6-Tribromobenzene-1,3,5-triol (Hydrophobic Guest) Complex Water-Soluble Inclusion Complex TBT->Complex Complexation in Water CD Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) CD->Complex Complexation in Water

Diagram of Cyclodextrin Inclusion Complex Formation.

Experimental Protocol: Preparation of a TBT-HP-β-CD Formulation

  • Determine Stoichiometry: Perform a phase solubility study by adding excess TBT to aqueous solutions of increasing HP-β-CD concentration (e.g., 0-40% w/v). Shake at room temperature for 24-48 hours. Filter the samples and analyze the supernatant for TBT concentration (e.g., by HPLC-UV) to determine the solubility enhancement.

  • Preparation: Based on the desired TBT concentration, calculate the required amount of HP-β-CD.

  • Dissolve the HP-β-CD in the vehicle (e.g., saline or PBS) with stirring.

  • Slowly add the TBT powder to the cyclodextrin solution while stirring.

  • Continue stirring until the TBT is fully dissolved. Gentle heating or sonication can be used to accelerate dissolution.

  • Sterile filter the final solution through a 0.22 µm filter.

  • Self-Validation: The clarity of the final filtered solution serves as an initial validation of successful complexation. Confirm the TBT concentration via a validated analytical method.

Q5: I need to achieve high drug loading or sustained release. What are my options?

For high drug loads or modified pharmacokinetics, nanoparticle-based formulations are the state-of-the-art. Two common approaches are nanosuspensions and liposomes.

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[12] Causality: By reducing the particle size to the nanometer range (typically 200-500 nm), the surface area-to-volume ratio of the drug is dramatically increased.[7] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate upon administration.[7]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds.[13] For a lipophilic compound like TBT, it would partition into the lipid bilayer itself. Causality: The liposome acts as a carrier, shielding the hydrophobic drug from the aqueous environment until it reaches the target site or is slowly released.[14] Liposomal formulations can alter drug distribution, reduce toxicity, and prolong circulation time.[13][14]

G A TBT Powder + Stabilizer (e.g., Poloxamer 188) B Coarse Suspension (Wet Milling) A->B C High-Pressure Homogenization B->C D Stable Nanosuspension (200-500 nm) C->D

Workflow for Nanosuspension Preparation.
Section 3: FAQs - Practical Considerations
Q6: Can I use pH adjustment to solubilize TBT?

Yes, this is a plausible strategy. The three hydroxyl groups on TBT are phenolic and therefore weakly acidic. By raising the pH of the vehicle with a base (e.g., NaOH), you can deprotonate these groups to form the more soluble tribromophenolate salt. However, the pKa of these hydroxyls must be considered. A high pH (>8-9) may be required for significant ionization, which can cause irritation and tissue damage, especially for intravenous routes where the acceptable pH range is narrow (typically 3-9).[7] This approach is more viable for oral formulations where a wider pH range is tolerated.[7]

Q7: How do I choose the best solubilization strategy for my experiment?

The optimal strategy depends on your specific experimental needs. Use the following decision-making guide to help you choose.

Decision Flowchart for Formulation Strategy Selection.
Q8: What are the critical quality attributes I should measure for my final formulation?

Regardless of the method chosen, you must characterize your final formulation to ensure it is suitable for in vivo use. Key parameters include:

  • Drug Concentration: To ensure accurate dosing.

  • Appearance: Should be a clear, particle-free solution (except for nanosuspensions, which will be slightly turbid).

  • pH and Osmolality: Must be within a physiologically tolerable range for the route of administration.

  • Particle Size and Distribution: Critical for nanosuspensions and liposomes to predict in vivo behavior and ensure sterile filterability.

  • Stability: The formulation should be chemically and physically stable for the duration of the experiment.

References
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  • PubChem. (n.d.). 1,3,5-Benzenetriol, 2,4,6-tribromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PlantaeDB. (n.d.). 2,4,6-Tribromobenzene-1,3,5-triol - Chemical Compound. Retrieved from [Link]

  • Vavia, P. R., et al. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Grimm, A., et al. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Micallef, M., et al. (n.d.). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. NIH. [Link]

  • Various Authors. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Various Authors. (2024). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. PMC. [Link]

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  • Various Authors. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. [Link]

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  • Micallef, M., et al. (2025). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Preprints.org. [Link]

  • Various Authors. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. [Link]

  • Various Authors. (n.d.). Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging. PMC - PubMed Central. [Link]

  • Micallef, M., et al. (n.d.). (PDF) Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. ResearchGate. [Link]

  • Various Authors. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC - NIH. [Link]

  • Various Authors. (2024). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Deshmukh, A. S., et al. (n.d.). (PDF) Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Various Authors. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Prime Scholars. (n.d.). Solubility Enhancement of Poorly Soluble Drugs: A Design of Experiment Approach to Develop Nanosuspensions. [Link]

  • Various Authors. (n.d.). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. PMC - NIH. [Link]

  • Various Authors. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Various Authors. (n.d.). Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape. PMC. [Link]

  • Various Authors. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • Various Authors. (n.d.). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. PMC - PubMed Central. [Link]

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  • Pitani, S. (n.d.). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons. [Link]

  • Various Authors. (2024). Selectivity and Activity of Benzene‐1,2,4‐triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. ResearchGate. [Link]

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Validation & Comparative

Unlocking Nature's Arsenal: A Comparative Guide to the Quantitative Structure-Activity Relationship of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and natural product chemistry, phenolic compounds stand out as a versatile and potent class of molecules. From the antioxidant prowess that combats cellular aging to their targeted cytotoxicity against cancer cells and broad-spectrum antimicrobial activity, the therapeutic potential of these compounds is immense. However, navigating the vast chemical space of phenolic structures to identify and optimize lead candidates can be a resource-intensive endeavor. This is where the power of Quantitative Structure-Activity Relationship (QSAR) modeling becomes indispensable.

This guide provides an in-depth, comparative analysis of QSAR models applied to the antioxidant, anticancer, and antimicrobial activities of phenolic compounds. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, the intricacies of model building and validation, and the practical application of these computational tools in predicting the biological activity of novel phenolic structures. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and effectively utilize QSAR as a predictive tool in their work.

The Foundation: Understanding QSAR and Phenolic Compounds

Phenolic compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring. This fundamental structure is the basis for their diverse biological activities, which are intricately linked to their ability to donate hydrogen atoms or electrons, interact with biological macromolecules, and permeate cell membranes.[1][2]

QSAR seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[3] The core principle is that the variations in the biological activity of a group of compounds are correlated with changes in their molecular features, which can be quantified using molecular descriptors. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic and screening efforts.[4]

A Comparative Analysis of QSAR Models for Phenolic Compounds

The effectiveness of a QSAR model is highly dependent on the biological activity being investigated, the diversity of the chemical structures in the dataset, and the types of molecular descriptors employed. Here, we compare QSAR models for three key activities of phenolic compounds: antioxidant, anticancer, and antimicrobial.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The antioxidant activity of phenolic compounds is primarily attributed to their ability to scavenge free radicals.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.[6]

Key Structural Determinants and Molecular Descriptors:

QSAR studies consistently highlight the importance of the number and position of hydroxyl groups, as well as electronic and topological properties, in determining antioxidant activity.[7]

  • Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) is a critical descriptor, as a higher HOMO energy indicates a greater ability to donate electrons to neutralize free radicals.[8] Parameters like minimum absolute partial charge also play a significant role.[7]

  • Constitutional Descriptors: The number of hydroxyl groups (n(OH)) is a simple yet powerful descriptor directly related to the hydrogen-donating capacity of the phenol.[2]

  • Topological and Fingerprint Descriptors: Molecular fingerprints, such as FpDensityMorgan2 and FpDensityMorgan3, capture the presence of specific structural motifs that contribute to antioxidant activity.[7] Topological indices like Kappa2 also contribute to predictive models.[7]

Comparative Model Performance:

QSAR Model TypeKey DescriptorsValidation (q²)Reference
Discriminant Analysisqed, MinAbsPartialCharge, FpDensityMorgan2/3, MinAbsEStateIndex, Kappa2, PEOE_VSA6, SMR_VSA4, SlogP_VSA5, VSA_EState9, NOCount, fr_C_O_noCOO, fr_allylic_oxid, fr_aryl_methyl, fr_esterNot explicitly stated as q², but high classification accuracy reported[7]
Counterpropagation Neural NetworksMOLMAP descriptors (representing bond properties)0.71[9]
Support Vector Regression (SVR)n(OH), Cosmo Area (CA), Core-Core Repulsion (CCR), Final Heat of Formation (FHF)0.91[2]

Insight from the Data: The data consistently shows that the presence of hydroxyl groups and the electronic properties of the phenolic ring are paramount for high antioxidant activity. Models like SVR that incorporate both constitutional and electronic descriptors tend to have high predictive power.[2]

Anticancer Activity: A Targeted Approach to Cytotoxicity

The anticancer activity of phenolic compounds is multifaceted, involving mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10][11] The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines, with lower IC50 values indicating greater potency.[12]

Key Structural Determinants and Molecular Descriptors:

The structural features governing anticancer activity are more complex than those for antioxidant activity, often involving a delicate balance of hydrophobicity, electronic properties, and steric factors that influence interactions with specific biological targets.[1][12]

  • Hydrophobicity: The octanol-water partition coefficient (LogP) is a crucial descriptor, as it influences the ability of the compound to cross cell membranes and reach intracellular targets.

  • Electronic and Quantum Chemical Descriptors: The presence of electron-withdrawing or donating groups on the phenolic ring can significantly impact the compound's interaction with target proteins. Descriptors related to the electronic properties of specific atoms or regions of the molecule are therefore important.

  • 3D-QSAR Descriptors: For anticancer activity, which often involves specific ligand-receptor interactions, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights by considering the three-dimensional shape and electrostatic potential of the molecules.[13]

Comparative Model Performance:

QSAR Model TypeTarget Cell LineKey DescriptorsValidation (R²pred)Reference
QSAR (unspecified)MCF-7 (Breast Cancer)Not specifiedpIG50 values predicted[14]
QSAR (unspecified)T47D (Breast Cancer)Not specifiedpIG50 values predicted[14]

Insight from the Data: Predicting anticancer activity is inherently more challenging due to the involvement of multiple mechanisms and specific molecular targets.[1] While general QSAR models can provide initial screening, more sophisticated 3D-QSAR approaches are often necessary to elucidate the specific structural requirements for potent and selective anticancer agents.[13] The number and position of hydroxyl groups, as seen in the comparison between dihydroxylated and trihydroxylated derivatives, also play a significant role in cytotoxicity.[12]

Antimicrobial Activity: Combating Pathogenic Microbes

Phenolic compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[5][15] Their mechanism of action often involves disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial activity, with lower MIC values indicating greater potency.

Key Structural Determinants and Molecular Descriptors:

The antimicrobial activity of phenolic compounds is strongly influenced by their lipophilicity and electronic properties, which govern their ability to interact with and penetrate microbial cell walls and membranes.[10]

  • Lipophilicity: As with anticancer activity, LogP is a key descriptor. An optimal level of lipophilicity is often required for effective antimicrobial action, allowing the compound to partition into the lipid bilayer of the cell membrane.[10]

  • Electronic and Charge Properties: The distribution of charges on the molecule, as well as its overall electronic properties, can influence its interaction with the charged components of the microbial cell surface.[10]

  • Topological and Steric Descriptors: The size and shape of the molecule can also play a role, particularly in its ability to bind to specific enzymes or other molecular targets within the microbial cell.

Comparative Model Performance:

QSAR Model TypeTarget OrganismKey DescriptorsValidationReference
Multiple Linear Regression (MLR)E. coli, S. Enteritidis, S. aureus, B. subtilisLipophilicity, electronic and charge propertiesReliable models developed for these organisms[10]

Insight from the Data: The data suggests that lipophilicity is a dominant factor in the antimicrobial activity of phenolic compounds, with electronic properties also playing a significant role.[10] The effectiveness of these compounds can vary significantly between different microbial species, highlighting the importance of developing species-specific QSAR models.[10]

Experimental and Computational Workflows: A Practical Guide

A robust QSAR study is built upon a foundation of high-quality experimental data and a methodologically sound computational workflow. Here, we provide detailed, step-by-step protocols for key experiments and the QSAR modeling process.

Experimental Protocols

1. DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Step 1: Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Step 2: Sample Preparation: Dissolve the phenolic compounds in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Step 3: Reaction Mixture: In a 96-well plate, add a specific volume of each phenolic compound solution to the DPPH solution. Include a control well with only the solvent and DPPH.

  • Step 4: Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Step 5: Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Step 6: Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2. MTT Assay (Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]

  • Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the phenolic compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[12]

  • Step 3: MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT.[12]

  • Step 4: Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Step 5: Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).[12]

  • Step 6: Calculation: Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value.

3. Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Step 1: Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth medium.

  • Step 2: Serial Dilutions: Perform serial two-fold dilutions of the phenolic compounds in the broth medium in a 96-well plate.

  • Step 3: Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Step 4: Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Step 5: MIC Determination: Observe the wells for visible turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Computational QSAR Workflow

A typical QSAR modeling workflow involves several key steps, from data collection to model validation and interpretation.[4]

G cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Building & Validation cluster_3 Model Application & Interpretation DataCollection 1. Data Collection (Structures & Activities) DataCuration 2. Data Curation (Remove duplicates, check for errors) DataCollection->DataCuration DataSplitting 3. Data Splitting (Training and Test Sets) DataCuration->DataSplitting DescriptorCalculation 4. Descriptor Calculation (2D, 3D, electronic, etc.) DataSplitting->DescriptorCalculation FeatureSelection 5. Feature Selection (Reduce dimensionality, remove redundant descriptors) DescriptorCalculation->FeatureSelection ModelBuilding 6. Model Building (MLR, PLS, SVM, etc.) FeatureSelection->ModelBuilding InternalValidation 7. Internal Validation (Cross-validation) ModelBuilding->InternalValidation ExternalValidation 8. External Validation (Using the test set) InternalValidation->ExternalValidation ApplicabilityDomain 9. Applicability Domain Definition ExternalValidation->ApplicabilityDomain Prediction 10. Prediction for New Compounds ApplicabilityDomain->Prediction Interpretation 11. Mechanistic Interpretation Prediction->Interpretation

Caption: A typical workflow for developing and validating a QSAR model.

  • Step 1: Data Collection: Gather a dataset of phenolic compounds with their corresponding experimentally determined biological activities (e.g., IC50 or MIC values).[7]

  • Step 2: Data Curation: Clean the dataset by removing duplicate entries, correcting structural errors, and handling missing data.

  • Step 3: Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.[4]

  • Step 4: Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. This can include 1D, 2D, and 3D descriptors.[7]

  • Step 5: Feature Selection: Select the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. This step is crucial to avoid overfitting.

  • Step 6: Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN), to build the QSAR model using the training set.

  • Step 7: Internal Validation: Assess the robustness and stability of the model using techniques like leave-one-out cross-validation (q²).[7]

  • Step 8: External Validation: Evaluate the predictive power of the model on the independent test set.[4]

  • Step 9: Applicability Domain Definition: Define the chemical space in which the model can make reliable predictions.

  • Step 10: Prediction: Use the validated QSAR model to predict the activity of new, untested phenolic compounds.

  • Step 11: Mechanistic Interpretation: Analyze the selected descriptors to gain insights into the structural features that are important for the biological activity.

The Interplay of Structure and Activity: A Visual Representation

The relationship between the chemical structure of a phenolic compound and its biological activity is a complex interplay of various molecular properties.

G Structure Phenolic Structure Descriptors Molecular Descriptors Structure->Descriptors Quantification Activity Biological Activity (Antioxidant, Anticancer, Antimicrobial) Descriptors->Activity Correlation (QSAR) Electronic Electronic (HOMO, Partial Charges) Descriptors->Electronic Lipophilicity Lipophilicity (LogP) Descriptors->Lipophilicity Topological Topological (Connectivity Indices) Descriptors->Topological Constitutional Constitutional (n(OH)) Descriptors->Constitutional

Caption: The relationship between phenolic structure, molecular descriptors, and biological activity.

Conclusion and Future Directions

QSAR modeling is a powerful and indispensable tool in the study of phenolic compounds. By translating complex chemical information into predictive mathematical models, QSAR enables the rapid screening of virtual libraries, the prioritization of experimental efforts, and the rational design of novel compounds with enhanced biological activities. This guide has provided a comparative overview of QSAR applications for the antioxidant, anticancer, and antimicrobial properties of phenolics, highlighting the key structural determinants and the methodologies for robust model development and validation.

The future of QSAR for phenolic compounds lies in the integration of larger and more diverse datasets, the application of advanced machine learning and deep learning algorithms, and the development of models that can predict multiple activities and properties simultaneously. As our understanding of the molecular mechanisms underlying the biological effects of phenolic compounds continues to grow, so too will the sophistication and predictive power of our QSAR models, ultimately accelerating the journey from natural product discovery to clinical application.

References

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Sources

Navigating Beyond Bromination: A Comparative Guide to Alternatives for 2,4,6-Tribromobenzene-1,3,5-triol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility and Emerging Challenges of 2,4,6-Tribromobenzene-1,3,5-triol

For decades, 2,4,6-Tribromobenzene-1,3,5-triol (TBBPT) has been a cornerstone reagent in the synthesis of specialized polymers. Its trifunctional, brominated aromatic structure has made it a valuable monomer for creating highly branched, hyperbranched, and dendritic polymer architectures. Furthermore, the high bromine content of TBBPT has rendered it an effective flame retardant, a critical attribute in applications ranging from electronics to construction materials.

However, the very characteristics that make TBBPT effective are also the source of growing concerns. The environmental persistence and potential health risks associated with some brominated flame retardants have prompted a scientific and industrial shift towards safer, more sustainable alternatives. This guide provides a comprehensive comparison of viable alternative reagents to TBBPT, offering researchers, scientists, and drug development professionals the experimental data and foundational knowledge necessary to navigate this evolving landscape of polymer synthesis. We will delve into halogen-free flame retardants, bio-based monomers, and other novel reagents that offer comparable or even superior performance without the environmental and health burdens associated with their brominated predecessors.

Comparative Analysis of TBBPT Alternatives

The selection of an alternative to TBBPT is contingent on the desired properties of the final polymer. The primary applications of TBBPT fall into two categories: as a branching agent for creating complex polymer architectures and as a flame retardant. This guide will therefore categorize and compare alternatives based on these two key functionalities.

Part 1: Halogen-Free Flame Retardants

The drive to eliminate halogenated compounds from polymers has led to the development of several effective halogen-free flame retardants. Among the most promising are phosphorus-containing compounds and inorganic fillers.

9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) has emerged as a leading halogen-free flame retardant, particularly for epoxy resins.[1] Unlike the gas-phase flame inhibition mechanism of brominated compounds, DOPO and its derivatives primarily act in the condensed phase by promoting char formation. This char layer insulates the underlying polymer from heat and reduces the release of flammable volatiles.[2]

Performance Comparison:

FeatureTBBPT (Typical)DOPO-based Systems
Flame Retardancy Mechanism Gas-phase radical quenchingCondensed-phase char formation, some gas-phase activity
Limiting Oxygen Index (LOI) HighCan achieve high values (e.g., 38.6% with DiDOPO/MWNT in epoxy)[3]
UL-94 Rating Can achieve V-0Can achieve V-0 at low loadings[3]
Smoke Density Can be highGenerally lower than brominated systems[4]
Thermal Stability GoodGood, suitable for high-temperature applications[4]
Mechanical Properties Can negatively impactCan have a plasticizing effect, but derivatives can maintain or improve properties

Causality in Experimental Choices: The selection of a specific DOPO derivative is often dictated by the desired balance of properties in the final polymer. For instance, reacting DOPO with other molecules can create multifunctional reagents that not only impart flame retardancy but also act as curing agents or improve the thermal and mechanical properties of the polymer matrix.[5]

Part 2: Monomers for Hyperbranched Polymers

TBBPT's trifunctional nature makes it an ideal A3-type monomer for the one-pot synthesis of hyperbranched polymers. Alternatives in this category also possess multiple reactive sites that can lead to highly branched structures.

Phloroglucinol (1,3,5-trihydroxybenzene) is the direct, non-brominated counterpart to TBBPT. Its three hydroxyl groups provide the necessary functionality for creating hyperbranched polyesters, polyethers, and other polymers through condensation reactions.[6]

A wide array of other ABx-type monomers can be utilized to generate hyperbranched architectures, offering a diverse palette of chemical functionalities and resulting polymer properties.[7]

Performance and Property Comparison of Branching Agents:

MonomerPolymer TypeKey Properties of Resulting Polymer
Phloroglucinol Polyesters, PolyethersHigh density of functional groups, potential for high thermal stability.
2,2-Bis(methylol)propionic acid Aliphatic PolyestersAmorphous, with structural ordering influenced by hydrogen bonding.[8]
Divinyl Benzene (DVB) PolystyrenesCan form robust, protective films; properties tailorable with co-monomers.[9]

Causality in Experimental Choices: The choice of an ABx monomer is fundamentally linked to the desired characteristics of the hyperbranched polymer. For instance, the flexible aliphatic backbone of polymers derived from 2,2-bis(methylol)propionic acid leads to different rheological and thermal properties compared to the rigid aromatic core of phloroglucinol-based polymers.[8][10]

Part 3: Bio-Based Alternatives

A paradigm shift towards sustainability has brought bio-based polymers to the forefront of materials science. These polymers, derived from renewable resources, offer a green alternative to traditional petrochemical-based materials.

Lignin, a complex polymer found in plant cell walls, is an abundant and renewable resource. Its phenolic structure makes it a suitable candidate for the synthesis of bio-based epoxy resins. Lignin can be chemically modified to introduce epoxy groups, which can then be cured to form crosslinked thermosets.

Performance of Lignin-Based Epoxy Resins:

PropertyValue
Lignin Content Up to 75 wt% as a substitute for BPA-based epoxy
Tensile Strength Can be comparable to conventional epoxy resins
Thermal Stability Good, with potential for high char yield

Causality in Experimental Choices: The properties of lignin-based epoxy resins are highly dependent on the source of the lignin and the chemical modifications employed. The choice of curing agent also plays a crucial role in determining the final network structure and, consequently, the mechanical and thermal properties of the material.[10]

Experimental Protocols

Protocol 1: Flame Retarding Epoxy Resin with DOPO

This protocol describes a typical procedure for incorporating DOPO into an epoxy resin formulation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

Procedure:

  • In a reaction vessel, combine the desired amount of DGEBA epoxy resin and DOPO.

  • Heat the mixture to 130°C with continuous stirring until the DOPO is completely dissolved.[1]

  • Cool the mixture to room temperature.

  • Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture.

  • Stir the formulation for 30 minutes to ensure homogeneity.[1]

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure according to a predefined temperature profile (e.g., 2 hours at 100°C followed by 2 hours at 150°C).[11]

Protocol 2: Synthesis of Hyperbranched Polymer Nanoparticles using Phloroglucinol

This protocol outlines a general method for the synthesis of hyperbranched polymer nanoparticles using phloroglucinol as the B3 monomer.

Materials:

  • Phloroglucinol (B3 monomer)

  • A2 monomer with two reactive leaving groups (e.g., a di-halo compound)

  • Solvent (e.g., acetone)

  • Basic compound (e.g., potassium carbonate)

  • Acid compound for termination (e.g., hydrochloric acid)

Procedure:

  • Dissolve phloroglucinol in the chosen solvent in a reaction flask.

  • Add the basic compound to the flask and stir to create a first mixture.

  • In a separate vessel, dissolve the A2 monomer in the solvent to prepare a second mixture.

  • Slowly add the second mixture to the first mixture while stirring.

  • Allow the reaction to proceed for a set period.

  • Terminate the reaction by adding the acid compound.

  • Filter and wash the resulting precipitate to obtain the hyperbranched polymer nanoparticles.[12]

Visualizations

Diagrams

flame_retardancy_mechanism cluster_TBBPT TBBPT (Gas Phase) cluster_DOPO DOPO (Condensed Phase) TBBPT_Polymer Polymer with TBBPT Heat_TBBPT Heat Br_Radicals Br• Radicals Heat_TBBPT->Br_Radicals Decomposition H_O_Radicals H•, O•, OH• Br_Radicals->H_O_Radicals Scavenges Flammable_Gases Flammable Gases Flammable_Gases->H_O_Radicals Combustion HBr HBr (less reactive) H_O_Radicals->HBr DOPO_Polymer Polymer with DOPO Heat_DOPO Heat Phosphoric_Acid Phosphoric Acid Species Heat_DOPO->Phosphoric_Acid Decomposition Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Catalyzes charring Polymer_Matrix Underlying Polymer Char_Layer->Polymer_Matrix Insulates

Caption: Comparative mechanisms of flame retardancy for TBBPT and DOPO.

hyperbranched_synthesis Monomer ABx Monomer (e.g., Phloroglucinol derivative) Polymerization One-Pot Polycondensation Monomer->Polymerization Hyperbranched_Polymer Hyperbranched Polymer Polymerization->Hyperbranched_Polymer Properties Unique Properties: - Low Viscosity - High Solubility - Many Terminal Groups Hyperbranched_Polymer->Properties

Caption: General workflow for the synthesis of hyperbranched polymers.

Conclusion

The transition away from 2,4,6-Tribromobenzene-1,3,5-triol is not merely a matter of regulatory compliance but an opportunity for innovation in polymer science. This guide has demonstrated that a range of viable, high-performance alternatives are available to meet the diverse needs of researchers and industry professionals. Phosphorus-based flame retardants, particularly DOPO and its derivatives, offer an effective halogen-free solution for enhancing the fire safety of polymers. For the creation of complex, branched architectures, phloroglucinol and a variety of other ABx monomers provide a rich toolbox for tailoring polymer properties. Furthermore, the emergence of bio-based reagents like lignin signals a promising future for sustainable polymer chemistry. By understanding the comparative performance and synthetic methodologies of these alternatives, the scientific community can continue to develop advanced materials that are not only functional but also environmentally responsible.

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  • Flame Retardant DOPO. HUNAN CHEM. [Link]

  • Synthesis of Branched and Hyperbranched Polystyrenes. ACS Publications. [Link]

  • DOPO/Silicon/CNT Nanohybrid Flame Retardants: Toward Improving the Fire Safety of Epoxy Resins. MDPI. [Link]

  • Comparison of flame retardant behaviors between this work and previous. ResearchGate. [Link]

  • 1,2,3,5-Benzenetetrol. LookChem. [Link]

  • Chemical Properties of 2,4,6-Trihydroxytoluene (CAS 88-03-9). Cheméo. [Link]

  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. [Link]

Sources

A Comparative Guide to Synthetic and Naturally Sourced 2,4,6-Tribromobenzene-1,3,5-triol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomy of Synthesis and Natural Extraction

2,4,6-Tribromobenzene-1,3,5-triol is a halogenated phenolic compound with a symmetrical structure that makes it an attractive building block in medicinal chemistry and materials science. Its natural occurrence in marine organisms, particularly red algae, presents an alternative to laboratory synthesis. The choice between a synthetic or a naturally derived compound often involves a trade-off between scalability, cost, purity, and the potential for co-eluting bioactive compounds from a natural source.

Natural products are often lauded for their inherent bioactivity and structural diversity. However, their isolation can be resource-intensive and yield may vary depending on environmental factors.[1][2] Synthetic routes, on the other hand, offer the potential for high-purity, scalable production, though they may lack the subtle synergistic effects of co-extracted natural compounds. This guide will delve into the practical aspects of both approaches for obtaining 2,4,6-Tribromobenzene-1,3,5-triol.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application.

PropertyValueSource
Molecular Formula C₆H₃Br₃O₃N/A
Molecular Weight 362.8 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[3]
Structure Symmetrical benzene ring with three hydroxyl and three bromine substituents.N/A

Synthetic Route: Direct Bromination of Phloroglucinol

The primary and most straightforward method for synthesizing 2,4,6-Tribromobenzene-1,3,5-triol is through the electrophilic aromatic substitution of phloroglucinol with bromine. The hydroxyl groups of the phloroglucinol ring are strongly activating, directing the bromine atoms to the ortho and para positions, resulting in the desired 2,4,6-tribrominated product.

Experimental Protocol: Synthesis of 2,4,6-Tribromobenzene-1,3,5-triol

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

  • Phloroglucinol

  • Bromine

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of phloroglucinol in glacial acetic acid. The flask should be placed in an ice bath on a magnetic stirrer.

  • Bromination: Slowly add a stoichiometric equivalent of bromine (typically 3 moles of Br₂ per mole of phloroglucinol) dissolved in glacial acetic acid to the cooled phloroglucinol solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete bromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing cold water. The crude 2,4,6-Tribromobenzene-1,3,5-triol will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final product.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Causality Behind Experimental Choices:

  • The use of an ice bath is crucial to control the exothermic nature of the bromination reaction and to prevent the formation of over-brominated or oxidized byproducts.

  • Glacial acetic acid serves as a polar protic solvent that can dissolve both the starting material and the bromine, facilitating a homogeneous reaction.

  • Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.

Visualization of the Synthetic Workflow

synthetic_workflow cluster_synthesis Synthetic Production phloroglucinol Phloroglucinol in Glacial Acetic Acid bromination Bromination (Br₂, Glacial Acetic Acid, <10°C) phloroglucinol->bromination reaction Reaction at Room Temperature bromination->reaction precipitation Precipitation in Cold Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization (Aqueous Ethanol) filtration->purification product Pure 2,4,6-Tribromobenzene-1,3,5-triol purification->product

Caption: Synthetic workflow for 2,4,6-Tribromobenzene-1,3,5-triol.

Naturally Sourced: Extraction from Rhabdonia verticillata

2,4,6-Tribromobenzene-1,3,5-triol is a known secondary metabolite of the red alga Rhabdonia verticillata.[1][2] The extraction and purification of this compound from its natural source involve a multi-step process designed to separate it from other algal components.

Experimental Protocol: Extraction and Isolation

This protocol is a generalized procedure based on common methods for the extraction of secondary metabolites from marine algae.[4][5][6]

Materials:

  • Dried and powdered Rhabdonia verticillata biomass

  • Methanol or a mixture of methanol and dichloromethane

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

  • Extraction: Macerate the dried and powdered algal biomass in a suitable solvent, such as methanol or a dichloromethane-methanol mixture, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is then typically subjected to liquid-liquid partitioning or, more commonly, column chromatography on silica gel. A solvent gradient, starting with non-polar solvents like hexane and gradually increasing in polarity with ethyl acetate and then methanol, is used to elute fractions of varying polarities.

  • Isolation: The fractions containing the target compound, as identified by TLC or HPLC analysis, are pooled and further purified. This often requires repeated column chromatography with different solvent systems.

  • Final Purification: The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 2,4,6-Tribromobenzene-1,3,5-triol.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Methanol and dichloromethane are commonly used solvents for extracting a broad range of secondary metabolites due to their differing polarities.

  • Silica gel column chromatography is a fundamental technique for separating compounds based on their polarity. The use of a solvent gradient allows for the sequential elution of compounds with different polarities.

  • HPLC provides high-resolution separation, making it ideal for the final purification of the target compound from closely related impurities.

Visualization of the Natural Sourcing Workflow

natural_sourcing_workflow cluster_natural Natural Sourcing algae Dried Rhabdonia verticillata extraction Solvent Extraction (Methanol/DCM) algae->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation isolation Fraction Pooling & Re-chromatography fractionation->isolation purification Preparative HPLC isolation->purification product Pure 2,4,6-Tribromobenzene-1,3,5-triol purification->product

Caption: Natural sourcing workflow for 2,4,6-Tribromobenzene-1,3,5-triol.

Comparative Analysis: Synthetic vs. Natural

FeatureSynthetic 2,4,6-Tribromobenzene-1,3,5-triolNaturally Sourced 2,4,6-Tribromobenzene-1,3,5-triol
Purity Potentially very high (>98%) after recrystallization. Impurities are typically unreacted starting materials or over-brominated products.Purity is dependent on the rigor of the purification process. May contain trace amounts of other structurally related bromophenols.
Yield & Scalability High yield and easily scalable for large-scale production.Yield is often low and dependent on the natural abundance in the algal source. Scalability can be a significant challenge.
Cost-Effectiveness Generally more cost-effective for large quantities due to the availability of starting materials and established synthetic methods.Can be expensive due to the costs associated with collection, extraction, and extensive purification.
Stereochemistry Achiral molecule, so no stereoisomers are produced.Same as synthetic; it is an achiral molecule.
Potential for Bioactive Contaminants Low, as impurities are typically well-defined and can be removed.Higher potential for the presence of other bioactive secondary metabolites from the alga, which could lead to synergistic or off-target effects.

Performance and Biological Activity: An Evidence-Based Discussion

While direct comparative bioactivity data for synthetic versus natural 2,4,6-Tribromobenzene-1,3,5-triol is not available, we can infer potential performance based on the known activities of related compounds.

Bromophenols isolated from red algae are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][7] Phloroglucinol itself has demonstrated anticancer activity by targeting breast cancer stem-like cells and inhibiting key signaling pathways such as KRAS/PI3K/AKT.[8]

The presence of bromine atoms on the phenolic ring can enhance bioactivity. For instance, brominated flavonoids have shown potent antimicrobial activity.[9] Given this, it is reasonable to hypothesize that 2,4,6-Tribromobenzene-1,3,5-triol, whether synthetic or natural, will exhibit significant biological activity.

A key consideration for researchers is the potential for synergistic effects in naturally sourced material. The co-extraction of other bromophenols and related metabolites could result in a different biological response compared to the highly purified synthetic compound. Conversely, for applications requiring a single, well-characterized active pharmaceutical ingredient (API), the high purity of the synthetic version is a distinct advantage.

Characterization and Quality Control

Regardless of the source, rigorous analytical characterization is essential to ensure the identity and purity of 2,4,6-Tribromobenzene-1,3,5-triol.

Experimental Protocol: Purity and Identity Verification

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Purpose: To determine the purity of the compound and to quantify any impurities.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will show a single peak for the three equivalent hydroxyl protons, the chemical shift of which will be solvent-dependent.

  • ¹³C NMR: Will show distinct signals for the carbon atoms of the benzene ring, with the chemical shifts influenced by the bromine and hydroxyl substituents.

  • Purpose: To confirm the chemical structure of the compound.

3. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Expected Result: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three bromine atoms.

  • Purpose: To confirm the molecular weight and elemental composition.

Conclusion and Recommendations

The choice between synthetic and naturally sourced 2,4,6-Tribromobenzene-1,3,5-triol depends heavily on the specific research application.

  • For large-scale applications, drug discovery screening where high purity and consistency are paramount, and in studies where the effects of a single molecular entity are being investigated, the synthetic route is the more logical choice. It offers scalability, cost-effectiveness, and a well-defined impurity profile.

  • For exploratory research into the potential synergistic effects of natural product mixtures, or for studies where the "natural" label is important, sourcing the compound from Rhabdonia verticillata may be preferred. However, researchers must be prepared for the challenges of a more complex and potentially variable product.

In the absence of direct comparative data, it is crucial for researchers to thoroughly characterize their sample of 2,4,6-Tribromobenzene-1,3,5-triol, regardless of its origin, using the analytical techniques outlined in this guide. This will ensure the reliability and reproducibility of their experimental results.

References

  • Organic Syntheses. Phloroglucinol. [Link]

  • Cabrita, A. R., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

  • Cuevas-Hernández, R. I., et al. (2021). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Islam, M. R., et al. (2018). Secondary metabolites from the stem of Ravenia spectabilis Lindl. BMC Research Notes. [Link]

  • Lee, J. H., et al. (2015). Novel anticancer activity of phloroglucinol against breast cancer stem-like cells. Toxicology and Applied Pharmacology. [Link]

  • Muhammad, B. (2019). Extractions of Secondary Metabolite.? ResearchGate. [Link]

  • Pinto, M. E. A., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. ResearchGate. [Link]

  • Ríos, J. L., et al. (2021). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Hindawi. [Link]

  • MDPI. (2023). Special Issue on “Secondary Metabolites: Extraction, Optimization, Identification and Applications in Food, Nutraceutical, and Pharmaceutical Industries”. MDPI. [Link]

  • Effenberger, F., et al. (1982). A Novel Route to Phloroglucinols - Synthesis, Structure, and Reactions of Phloroglucinophanes. Angewandte Chemie International Edition in English. [Link]

  • Li, K., et al. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry. [Link]

  • Peraza-Sánchez, S. R., et al. (1995). Cytotoxic constituents from Hyptis verticillata. Journal of Natural Products. [Link]

  • Jaganathan, S. K., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. Molecules. [Link]

  • Çiçek, M., et al. (2024). Taxonomic characterization and secondary metabolite production of newly isolated Streptomyces sp. MC12. Dergipark. [Link]

  • Google Patents. (1981).
  • Gerwick, W. H., et al. (2021). Monomeric and Dimeric Bromophenols from the Red Alga Ceramium Sp. with Antioxidant and Anti-Inflammatory Activities. ChemRxiv. [Link]

  • Sharma, P., et al. (2019). Extraction, Qualitative and Quantitative Determination of Secondary Metabolites of Bergenia Ciliata (How) Sternb Rhizome. Journal of Drug Delivery and Therapeutics. [Link]

  • Pisano, M., et al. (2020). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules. [Link]

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

  • Tighadouini, S., et al. (2020). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4,6-Tribromobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Proactive Stance on Safety

2,4,6-Tribromobenzene-1,3,5-triol is a brominated phenol, a class of compounds that warrants careful handling due to potential health risks. While specific toxicological data for this compound is limited, computational predictions suggest it may cause skin and eye irritation, and potentially have reproductive and aquatic toxicity.[1] Structurally related compounds, such as 2,4,6-Tribromophenol, are known to be skin and eye irritants and may cause allergic skin reactions.[2] Therefore, a conservative approach to PPE is not just recommended, but essential.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₃Br₃O₃[3]
Molecular Weight 362.8 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO[3]
Core Principles of Protection: A Multi-layered Defense

The selection of appropriate PPE is not a passive exercise but an active strategy to mitigate exposure. Our recommendations are based on a hierarchy of controls, with PPE serving as the final, critical barrier between the researcher and the chemical.

1. Engineering Controls: The First Line of Defense

Before any handling of 2,4,6-Tribromobenzene-1,3,5-triol, ensure that appropriate engineering controls are in place.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[5]

2. Personal Protective Equipment: Your Essential Safeguard

The following PPE is mandatory when handling 2,4,6-Tribromobenzene-1,3,5-triol.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes and dust.[4]

    • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron made of neoprene or a similar resistant material should be worn over the lab coat.

    • Gloves: Due to the potential for skin irritation and absorption, proper glove selection is critical.

      • Inner Glove: A disposable nitrile glove will provide a primary layer of protection.

      • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or neoprene, should be worn over the nitrile glove. This double-gloving technique provides enhanced protection. It is imperative to inspect gloves for any signs of degradation or puncture before each use.[4] Contaminated gloves should be removed and disposed of properly immediately.

  • Respiratory Protection:

    • When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (P100) is recommended for handling the solid form.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling 2,4,6-Tribromobenzene-1,3,5-triol in a laboratory setting.

Preparation and Pre-Handling Check

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.

  • Assemble PPE: Don all required PPE as outlined above, ensuring a proper fit.

  • Prepare a Spill Kit: Have a spill kit readily accessible. For brominated phenols, this should include an absorbent material like vermiculite or sand, and a designated, labeled waste container.

  • Review the Protocol: Mentally walk through the entire procedure before starting.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE WorkArea Prepare Work Area in Fume Hood Prep->WorkArea SpillKit Ensure Spill Kit is Accessible WorkArea->SpillKit Weigh Weigh Compound in Fume Hood SpillKit->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A streamlined workflow for the safe handling of 2,4,6-Tribromobenzene-1,3,5-triol.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 2,4,6-Tribromobenzene-1,3,5-triol and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed container.

  • Halogenated Waste Stream: This container should be designated for halogenated organic waste.

  • Professional Disposal: The ultimate disposal method for brominated phenols is typically high-temperature incineration conducted by a licensed chemical waste disposal facility.[6] Never dispose of this compound down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Spill Response:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a labeled waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A clear, step-by-step process for responding to a spill of 2,4,6-Tribromobenzene-1,3,5-triol.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • Chemchart. (n.d.). 2,4,6-tribromobenzene-1,3,5-triol (3354-82-3). Retrieved from [Link]

  • PlantaeDB. (n.d.). 2,4,6-Tribromobenzene-1,3,5-triol. Retrieved from [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(10), e241023. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September 3). Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol. Retrieved from [Link]

  • Fisher Scientific. (2010, June 10). Safety Data Sheet: 1,3,5-Tribromobenzene. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Tribromophloroglucinol CAS#:3354-82-3. Retrieved from [Link]

  • Morf, L. S., Buser, A. M., Taverna, R., Bader, H. P., & Poiger, T. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. Retrieved from [Link]

  • El-Ghenymy, A., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Chemosphere, 209, 636-644. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3,5-Trihydroxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trifluorobenzene-1,3,5-triol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Benzenetriol, 2,4,6-tribromo-. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.